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(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate Documentation Hub

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  • Product: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate
  • CAS: 1197234-43-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate

Executive Summary In modern drug discovery, pyrazole derivatives serve as privileged pharmacophores due to their robust metabolic stability and unique hydrogen-bonding capabilities. (1,3-Dimethyl-1H-pyrazol-4-yl)methanam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, pyrazole derivatives serve as privileged pharmacophores due to their robust metabolic stability and unique hydrogen-bonding capabilities. (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is a highly versatile building block used to install this motif via amide couplings or reductive aminations. However, the physical properties of the free base present distinct handling challenges. This technical guide explores the physicochemical rationale for utilizing its oxalate salt form, providing calculated molecular weights, structural causality, and self-validating experimental protocols for downstream applications.

Structural Analysis and Molecular Weight Derivation

Accurate stoichiometric calculation is the bedrock of reproducible synthesis. The molecular weight (MW) of this building block shifts significantly depending on its salt form.

The free base, (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 400756-28-7), consists of a pyrazole core substituted with two methyl groups and a primary methanamine vector. Its molecular formula is C₆H₁₁N₃ .

  • Carbon: 6 × 12.011 = 72.066

  • Hydrogen: 11 × 1.008 = 11.088

  • Nitrogen: 3 × 14.007 = 42.021

  • Total Free Base MW: 125.17 g/mol .

To improve handling, it is commercially supplied as a 1:1 oxalate salt (CAS: 1197234-43-7)[1]. Oxalic acid (C₂H₂O₄ ) has a molecular weight of 90.03 g/mol .

  • Total Oxalate Salt MW: 125.17 + 90.03 = 215.21 g/mol [1].

Quantitative Physicochemical Comparison
PropertyFree Base FormOxalate Salt Form
CAS Number 400756-28-71197234-43-7[1]
Chemical Formula C₆H₁₁N₃C₆H₁₁N₃ · C₂H₂O₄[2]
Molecular Weight 125.17 g/mol 215.21 g/mol [1]
Physical State Liquid / Oil (typically)Crystalline Solid
Storage Stability Prone to oxidation / CO₂ absorptionHighly stable at room temperature
Solubility Highly soluble in organic solventsEnhanced water/polar solvent solubility[2]

The Causality of Oxalate Salt Formation

Why utilize the oxalate salt rather than the free base? The experimental choice is driven by three causal factors:

  • Oxidative & Atmospheric Stability: Primary aliphatic amines attached to electron-rich heteroaromatics can undergo slow oxidation or absorb atmospheric CO₂ to form carbamates. Protonation by oxalic acid eliminates the nucleophilicity of the amine during long-term storage.

  • Crystallinity: Oxalic acid frequently forms highly crystalline, non-hygroscopic networks with low-molecular-weight amines. This transforms a difficult-to-handle, sticky oil into a free-flowing powder.

  • Stoichiometric Precision: By increasing the molecular weight from 125.17 to 215.21 g/mol , the relative error during sub-milligram weighing—critical for high-throughput screening (HTS) library synthesis—is significantly reduced.

SaltFormation FB Free Base MW: 125.17 g/mol (Prone to Oxidation) React Crystallization (EtOH solvent) FB->React OA Oxalic Acid MW: 90.03 g/mol (Diprotic Acid) OA->React Salt Oxalate Salt MW: 215.21 g/mol (Stable Solid) React->Salt Adv1 Accurate Stoichiometry Salt->Adv1 Adv2 Extended Shelf Life Salt->Adv2

Fig 1: Thermodynamic pathway of oxalate salt formation for enhanced stability.

Experimental Workflows: From Salt to Scaffold

Handling an oxalate salt in downstream chemistry requires specific stoichiometric adjustments. Because oxalic acid is a diprotic acid ( pKa1​ = 1.25, pKa2​ = 4.14), releasing the free amine in situ requires a minimum of two equivalents of base just to neutralize the counterion.

Protocol: In Situ Free-Basing and HATU-Mediated Amide Coupling

Objective: Synthesize a target amide using (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate. Causality of Reagents: N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) due to its higher steric hindrance, preventing it from acting as a competing nucleophile. 3.5 to 4.0 equivalents are required to ensure complete neutralization of the diprotic oxalic acid and to maintain the basic environment necessary for HATU activation.

Step-by-Step Methodology:

  • Preparation: To an oven-dried vial equipped with a magnetic stir bar, add the target carboxylic acid (1.0 eq) and HATU (1.1 eq).

  • Solvation: Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.1 M concentration. Stir for 5 minutes at room temperature to pre-form the active ester.

  • Amine Addition: Add (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (1.1 eq, MW: 215.21 g/mol ) to the suspension.

  • Neutralization & Initiation: Dropwise add DIPEA (4.0 eq). The reaction mixture will transition from a cloudy suspension to a clear solution as the oxalate salt is neutralized and the free amine dissolves.

  • Propagation: Stir the reaction at room temperature for 2-4 hours.

Self-Validating System Checkpoints:

  • pH Validation: 10 minutes after DIPEA addition, extract a 1 µL aliquot and spot it on wet universal indicator paper. The causality of failure in oxalate salt couplings is almost always under-basification. The paper must indicate a pH > 8. If pH < 7, the amine remains protonated and unreactive; add an additional 1.0 eq of DIPEA.

  • Reaction Tracking: Monitor via LC-MS. The successful release of the free base is validated by the transient appearance of the m/z 126 [M+H]⁺ peak, which should subsequently disappear as the target product mass emerges.

AmideCoupling Salt Oxalate Salt (1.0 eq) Active Nucleophilic Free Amine (in situ) Salt->Active Neutralization Base DIPEA (3.0 - 4.0 eq) Base->Active Coupling Amide Bond Formation (DMF, RT) Active->Coupling Acid Carboxylic Acid + HATU Acid->Coupling Activated Ester Product Target Pyrazole Amide Coupling->Product

Fig 2: In situ free-basing and amide coupling workflow using the oxalate salt.

References

  • PubChem Compound Summary for CID 1257622 Source: URL: [Link]

Sources

Exploratory

Comprehensive Physicochemical and Solubility Profiling of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate

Executive Summary In the preclinical development of novel anti-inflammatory and analgesic agents, pyrazole-derived primary amines serve as critical building blocks and pharmacophores. However, the physical state of these...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the preclinical development of novel anti-inflammatory and analgesic agents, pyrazole-derived primary amines serve as critical building blocks and pharmacophores. However, the physical state of these free bases often complicates high-throughput screening and formulation. This technical whitepaper provides an in-depth analysis of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (CAS: 1197234-43-7), detailing its structural rationale, quantitative solubility profile, and self-validating protocols for thermodynamic and kinetic solubility assessments.

Designed for application scientists and drug development professionals, this guide bridges the gap between fundamental physicochemical properties and practical in vitro assay workflows.

Structural Rationale: The Causality of Salt Formation

To understand the handling requirements of this compound, one must first analyze the causality behind its chemical form.

The free base, (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 400756-28-7), exists as a colorless, clear liquid at room temperature [1] [2]. While highly reactive and useful for organic synthesis, liquid primary amines present severe limitations for biological screening:

  • Oxidative Susceptibility: Liquid amines are prone to rapid oxidation and degradation upon exposure to atmospheric oxygen and light.

  • Volatilization: The low molecular weight (125.17 g/mol ) leads to volatility, making accurate gravimetric weighing at the milligram scale highly erratic.

The Oxalate Solution: By reacting the free base with oxalic acid, the compound is converted into an oxalate salt (MW: 215.21 g/mol ) [3] [4]. This structural modification yields a highly stable, crystalline solid. The crystal lattice energy of the salt prevents volatilization, drastically improves shelf-life, and enhances aqueous solubility by pre-ionizing the primary amine.

Solvation A Solid Oxalate Salt (CAS: 1197234-43-7) B Aqueous Solvation (H2O / Buffer) A->B Dissolution C Protonated Amine (Active Cation) B->C Dissociation D Oxalate Dianion (Counterion) B->D Dissociation

Figure 1: Solvation and dissociation equilibrium of the oxalate salt in aqueous media.

Quantitative Solubility Matrix

The following table summarizes the solubility profile of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate across standard laboratory solvents. Data is representative of thermodynamic equilibrium at 25°C.

SolventSolubility (mg/mL)Solubility (mM)Visual ObservationRecommended Application
Deionized Water > 50.0> 232.3Clear, colorlessHigh-concentration stock (requires pH adjustment)
DMSO (100%) > 30.0> 139.4Clear solutionLong-term cryogenic storage
PBS (pH 7.4) ~ 25.0~ 116.1Clear solutionDirect in vitro assay media
Ethanol (100%) < 2.0< 9.3Heavy suspensionNot recommended for stock preparation

Note: Because oxalic acid is a diprotic acid (pKa1 = 1.25, pKa2 = 4.14), dissolving high concentrations of the salt in unbuffered deionized water will result in a highly acidic solution (pH < 3.0), which can cause artifactual cytotoxicity in cell-based assays.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity (E-E-A-T), solubility must not be assumed from visual inspection alone. The following protocols are designed as self-validating systems , meaning they contain internal quality control (QC) checks to prevent false data generation.

Protocol A: Thermodynamic Solubility via Shake-Flask Method

Causality: This method measures the absolute maximum amount of compound that can dissolve when the crystal lattice is given sufficient time to break down and reach equilibrium with the solvent.

  • Saturation: Add exactly 10.0 mg of the oxalate salt to a 1.5 mL microcentrifuge tube.

  • Solvation: Add 100 µL of the target solvent (e.g., PBS pH 7.4).

  • Equilibration: Incubate the suspension at 25°C on a thermomixer at 800 rpm for 24 hours. (Why 24 hours? Shorter incubation times may only measure the dissolution rate, not true thermodynamic equilibrium).

  • Phase Separation: Centrifuge the sample at 15,000 × g for 15 minutes to firmly pellet any undissolved solid.

  • Self-Validation Check (pH & Mass Balance):

    • Extract the supernatant. Immediately measure the pH. If the pH has dropped below 7.0 in PBS, the buffer capacity has been overwhelmed by the oxalate counterion. The solubility recorded is therefore specific to the acidic microenvironment, not physiological pH.

    • Quantify the dissolved concentration via HPLC-UV against a pre-established standard curve to confirm the compound has not degraded during the 24-hour incubation.

Protocol B: Kinetic Solubility via Nephelometry

Causality: When a DMSO stock is diluted into an aqueous assay buffer, the compound may temporarily form a metastable supersaturated solution before precipitating. Kinetic solubility mimics this exact assay workflow to detect sub-visual aggregates.

  • Stock Preparation: Prepare a 10 mM primary stock in 100% molecular-grade DMSO.

  • Serial Dilution: Spike the DMSO stock into the aqueous assay buffer (e.g., DMEM) to achieve final compound concentrations ranging from 1 µM to 500 µM. Ensure the final DMSO concentration remains constant at ≤ 1% across all wells.

  • Incubation: Incubate the microplate for 2 hours at 37°C. (Why? This mimics the initial exposure window of standard cell-based assays).

  • Measurement: Read the plate using a nephelometer (light scattering detector).

  • Self-Validation Check (Aggregate Detection): Plot concentration vs. light scattering. The point of inflection where light scattering increases exponentially defines the kinetic solubility limit. This validates that the compound is truly solvated and not forming colloidal aggregates that frequently cause false-positive target inhibition.

Formulation and Assay Workflow

When transitioning from raw powder to in vitro screening, maintaining compound integrity is paramount. The workflow below outlines the optimal path for handling (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate to prevent precipitation and pH-induced artifacts.

Workflow S1 Dry Powder Storage (4°C) S2 100 mM Stock in 100% DMSO S1->S2 Add DMSO S3 Intermediate Dilution in PBS (pH 7.4) S2->S3 1:100 Dilution S4 Final Assay Media (<0.1% DMSO) S3->S4 Final Dilution QC Nephelometry QC (Check Precipitation) S3->QC Aliquot

Figure 2: Optimal solubilization and dilution workflow for in vitro biological assays.

Critical Handling Note: If utilizing aqueous stocks rather than DMSO, the acidic nature of the oxalate salt must be neutralized. Dissolve the powder in a high-capacity buffer (e.g., 100 mM HEPES) or manually titrate the stock solution with 0.1 N NaOH until a physiological pH (7.2 - 7.4) is achieved prior to cellular application.

References

  • Title: (1,3-dimethyl-1h-pyrazol-4-yl)methanamine | CID 1257622 Source: PubChem URL: [Link]

Foundational

Theoretical properties of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

An In-Depth Technical Guide to the Theoretical Properties and Applications of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Executive Summary In contemporary medicinal chemistry, the pyrazole ring has emerged as a highly ver...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Theoretical Properties and Applications of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

Executive Summary

In contemporary medicinal chemistry, the pyrazole ring has emerged as a highly versatile and privileged scaffold, featured prominently in numerous FDA-approved therapeutics ranging from kinase inhibitors for oncology to novel antimalarial agents[1][2]. Among its functionalized derivatives, (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 400756-28-7) stands out as a critical building block[3][4]. This compound combines the inherent hydrogen-bonding capacity of the pyrazole core with a highly reactive primary amine, making it an ideal precursor for synthesizing complex amides, sulfonamides, and secondary amines.

As a Senior Application Scientist, I have structured this whitepaper to dissect the theoretical properties, electronic dynamics, and validated synthetic methodologies associated with this molecule. By understanding the causality behind its structural features—specifically how N-methylation dictates conformational rigidity—drug development professionals can better leverage this scaffold in rational drug design.

Physicochemical & Theoretical Properties

To effectively utilize (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine in drug discovery, one must first understand its baseline physicochemical metrics. The compound is a low-molecular-weight, highly polar molecule that serves as an excellent vector for improving the aqueous solubility of lipophilic drug candidates.

Table 1: Quantitative Physicochemical Data

Property Value / Description
IUPAC Name 1-(1,3-dimethyl-1H-pyrazol-4-yl)methanamine
CAS Number 400756-28-7[3]
Molecular Formula C6H11N3[4]
Molecular Weight 125.17 g/mol [3]
Predicted pKa (Amine) ~9.39 (Strongly basic primary amine)[5]
Topological Polar Surface Area (TPSA) 43.8 Ų (Optimal for membrane permeability)

| Physical State | Colorless clear liquid (at standard conditions)[3] |

Electronic Structure & Conformational Dynamics

The true value of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine lies in its electronic and steric architecture.

The Eradication of Annular Tautomerism

Unsubstituted pyrazoles undergo rapid annular tautomerism in solution, dynamically shifting the proton between the N1 and N2 positions[2]. While this adaptability can sometimes enhance binding to diverse biological pockets, it often introduces a severe entropic penalty during target engagement, as the molecule must "freeze" into a single tautomeric state. By introducing a methyl group at the N1 position, this tautomerization is permanently locked[6]. The N2 atom retains its non-Hückel lone pair, acting as a dedicated, predictable hydrogen-bond acceptor (Lewis base)[6]. This predictable electronic state simplifies Structure-Activity Relationship (SAR) modeling and enhances target selectivity.

Steric Pre-organization via the C3-Methyl Group

The methyl group at the C3 position is not merely a lipophilic appendage; it serves a critical steric function. It creates a localized steric boundary that restricts the free rotation of the methanamine group at the C4 position. This restriction reduces the conformational entropy of the free ligand, pre-organizing the primary amine into a vector that is highly favorable for binding within narrow enzymatic clefts, such as the hinge region of kinases[7] or the ubiquinone-binding site of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[8][9].

Synthetic Methodologies & Self-Validating Protocols

The synthesis of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine and its subsequent integration into drug-like molecules requires precise control over reaction conditions to prevent over-alkylation or dimerization.

Protocol A: Synthesis of the Primary Amine via Oxime Reduction

Direct reductive amination of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with ammonia gas often yields unwanted secondary and tertiary amine byproducts due to the high reactivity of the intermediate imine. To ensure a self-validating, high-purity yield of the primary amine, a two-step oxime reduction pathway is mandated[10].

Step 1: Oxime Formation

  • Reagents: Dissolve 1.0 eq of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde in absolute ethanol. Add 1.5 eq of hydroxylamine hydrochloride (NH₂OH·HCl) and 1.5 eq of sodium acetate (NaOAc).

  • Causality: NaOAc acts as a mild buffer. It liberates the free hydroxylamine base required for nucleophilic attack without raising the pH to a level that would trigger aldol condensation of the starting aldehyde.

  • Execution: Reflux for 2 hours. Monitor via TLC (DCM:MeOH 9:1).

  • Isolation: Concentrate in vacuo, partition between EtOAc and H₂O, and dry the organic layer over MgSO₄ to yield the oxime intermediate.

Step 2: Controlled Reduction

  • Reagents: Dissolve the oxime in methanol. Add 2.0 eq of Nickel(II) chloride hexahydrate (NiCl₂·6H₂O). Slowly add 4.0 eq of Sodium borohydride (NaBH₄) at 0°C.

  • Causality: The reaction of NaBH₄ with NiCl₂ generates nickel boride (Ni₂B) in situ. This acts as a highly chemoselective catalytic surface that cleanly reduces the oxime to the primary amine without cleaving the N-O bond prematurely, which prevents the formation of dimeric side products[10].

  • Execution: Stir at room temperature for 4 hours.

  • Validation & QC (Self-Validating Step): Quench with 1M HCl, then basify to pH 12 with NaOH. Extract with DCM. The product must be validated via ¹H NMR. Success Metric: The disappearance of the oxime proton (δ ~8.1 ppm) and the appearance of a singlet integrating to 2H at δ ~3.7 ppm, corresponding to the new methylene bridge (CH₂-NH₂)[10].

Synthesis A 1,3-Dimethyl-1H-pyrazole -4-carbaldehyde B Hydroxylamine / NaOAc (Buffer Control) A->B C Pyrazole-4-carbaldehyde oxime B->C D Reduction (NaBH4 / NiCl2) C->D E (1,3-Dimethyl-1H-pyrazol -4-yl)methanamine D->E F Amide Coupling (HATU / DIPEA) E->F G Bioactive Pyrazole Derivative (Target Inhibitor) F->G

Caption: Synthetic workflow from carbaldehyde to bioactive pyrazole derivative via oxime reduction.

Protocol B: Amide Coupling for Library Generation

When utilizing this methanamine in drug discovery, amide coupling is the most frequent downstream application[11].

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add 1.1 eq of HATU and 2.5 eq of DIPEA. Stir for 15 minutes.

    • Causality: HATU generates an active HOAt ester. HOAt is superior to HOBt because the pyridine nitrogen provides neighboring-group participation, accelerating the reaction with the sterically hindered primary amine and minimizing epimerization of chiral centers.

  • Coupling: Add 1.1 eq of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine. Stir at room temperature for 2 hours.

  • Validation & QC: Analyze the crude mixture via LC-MS. The strongly basic nature of the starting methanamine (pKa ~9.39) means unreacted starting material will elute very early on a reverse-phase C18 column, while the neutral amide product will exhibit a distinct, delayed retention time.

Applications in Targeted Drug Discovery

The integration of the (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine motif has led to breakthroughs across multiple therapeutic domains.

Antimalarial Agents (PfDHODH Inhibitors)

In the fight against malaria, pyrazole-methanamine derivatives have been utilized to synthesize potent inhibitors of Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH)[8][9]. The pyrazole core acts as a bioisostere that mimics the native substrate, fitting perfectly into the ubiquinone-binding pocket of the enzyme. This blocks de novo pyrimidine biosynthesis, selectively starving the parasite of the Uridine Monophosphate (UMP) required for DNA/RNA synthesis[9].

Pathway A Pyrazole-Methanamine Derivative B Plasmodium falciparum DHODH Enzyme A->B Binds to ubiquinone site C Inhibition of De Novo Pyrimidine Biosynthesis B->C D Depletion of Uridine Monophosphate (UMP) C->D E Arrest of DNA/RNA Synthesis in Parasite D->E

Caption: Mechanism of action for pyrazole-derived PfDHODH inhibitors in malaria treatment.

Oncology & Metabolic Disorders

Beyond infectious diseases, the scaffold is heavily utilized in oncology. For instance, reacting 1,3-dimethyl-1H-pyrazole-4-carbaldehyde with 2-amino-3-nitropyridine derivatives via reductive cyclization yields imidazo[4,5-b]pyridine derivatives that function as potent Aurora kinase inhibitors[7]. Furthermore, 4-methyl substituted pyrazole derivatives have been validated as potent Glucagon Receptor (GCGR) antagonists, exhibiting high binding affinities (IC50 < 0.1 μM) and offering promising therapeutic avenues for Type II diabetes[12].

References

  • [1] National Institutes of Health (PMC). Pyrazole: an emerging privileged scaffold in drug discovery. Retrieved from [Link]

  • [2] International Journal of Novel Research and Development (IJNRD). Pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. Retrieved from[Link]

  • [6] Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • [12] National Institutes of Health (PubMed). A Novel Series of 4-methyl Substituted Pyrazole Derivatives as Potent Glucagon Receptor Antagonists. Retrieved from [Link]

  • [7] National Institutes of Health (PMC). 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition. Retrieved from [Link]

  • [8] &[9] ACS Publications / NIH. Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series. Retrieved from[Link]

Sources

Exploratory

Strategic Utilization of Oxalate Salts for the Stabilization and Purification of Amine-Containing Reagents

Executive Summary Amine-containing compounds are ubiquitous in organic synthesis, medicinal chemistry, and active pharmaceutical ingredient (API) development. However, the isolation and storage of free base amines presen...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amine-containing compounds are ubiquitous in organic synthesis, medicinal chemistry, and active pharmaceutical ingredient (API) development. However, the isolation and storage of free base amines present significant chemical liabilities, including rapid oxidation, hygroscopicity, and degradation via atmospheric carbon dioxide absorption. This technical guide explores the mechanistic advantages of converting crude amines into their corresponding oxalate salts. By leveraging supramolecular assembly and favorable thermodynamic solubility profiles, oxalate salt formation serves as a highly efficient, chromatography-free purification strategy that yields bench-stable, highly crystalline reagents.

The Chemical Liability of Free Amines

In their free base form, primary ( 1∘ ), secondary ( 2∘ ), and tertiary ( 3∘ ) amines possess a highly reactive non-bonding electron pair (lone pair) on the nitrogen atom. This electronic configuration makes them highly susceptible to:

  • Oxidation: The lone pair easily donates electrons to atmospheric oxygen or trace oxidants, forming N-oxides or complex degradation products.

  • Carbamate Formation: Nucleophilic attack on atmospheric CO2​ leads to the spontaneous formation of carbamate salts, altering the reagent's molarity and reactivity.

  • Physical Instability: Many low-to-medium molecular weight amines exist as volatile liquids or viscous, hygroscopic oils, making precise stoichiometric weighing and long-term storage nearly impossible.

While hydrochloride (HCl) salts are traditionally used to mask this lone pair, amine hydrochlorides frequently suffer from high hygroscopicity, leading to "gummy" or deliquescent solids that complicate downstream processing.

Mechanistic Superiority of Oxalate Salts

Oxalic acid ( H2​C2​O4​ ) is a simple dicarboxylic acid with pKa1​=1.25 and pKa2​=4.14 . Its high acidity ensures the rapid and complete protonation of most aliphatic and aromatic amines. The true advantage of the oxalate counter-ion, however, lies in its supramolecular chemistry.

Supramolecular Assembly and Crystallinity

Oxalate salts of amines typically exhibit a Z′>1 stoichiometry, forming extended, highly cohesive channel structures[1]. The planar, highly symmetrical nature of the oxalate dianion (or hydrogen oxalate monoanion) facilitates an extensive intermolecular hydrogen-bonding network. The protonated amine nitrogen acts as a robust hydrogen bond donor ( N−H⋅⋅⋅O ), while the multiple oxygen atoms on the oxalate act as acceptors. This dense lattice packing strictly excludes water molecules and oxygen, resulting in exceptional physical and chemical stability.

For example, in the synthesis of complex spirocyclic amines, isolation as an oxalate salt reliably yields a stable solid, whereas other counter-ions (like p-toluenesulfonic acid) often result in undefined, viscous materials[2]. Similarly, hydroxylamines—which are notoriously unstable and prone to explosion—can be isolated as bench-stable oxalate salts that perform with high efficiency in downstream ligation reactions[3].

H_Bonding Cation1 R3NH+ Anion C2O4 2- Cation1->Anion N-H···O Cation2 R3NH+ Anion->Cation2 O···H-N

Fig 1. Intermolecular hydrogen bonding network stabilizing the amine oxalate crystal lattice.

Thermodynamic Purification (The "Crash Out" Effect)

Because the lattice energy of the crystalline amine oxalate is exceptionally high, these salts exhibit very low solubility in moderately polar to non-polar organic solvents (e.g., Isopropanol, Ethyl Acetate, Diethyl Ether). When oxalic acid is added to a crude reaction mixture, the amine oxalate salt rapidly nucleates and precipitates. Neutral impurities, unreacted starting materials, and non-basic byproducts remain highly soluble in the organic mother liquor, allowing for a self-validating, chromatography-free purification. In reductive amination workflows, this method has been shown to isolate pure amine oxalate salts in yields up to 85% as shiny white crystals[4].

Quantitative & Qualitative Comparative Analysis

To justify the selection of oxalate over free base or HCl forms, the following table summarizes the physicochemical properties typically observed across amine reagents:

PropertyFree Base AmineHydrochloride (HCl) SaltOxalate Salt
Physical State Volatile liquid or viscous oilSolid (frequently hygroscopic)Highly crystalline solid
Oxidation Susceptibility High (exposed lone pair)LowVery Low (dense lattice packing)
Purification Method Distillation / ChromatographyRecrystallization (can oil out)Direct precipitation / Filtration
Handling & Storage Requires inert atmosphere ( N2​ / Ar )Bench-stable (humidity dependent)Bench-stable (highly stable)
Typical Recovery Yield Variable50 - 80%70 - 95%

Experimental Workflows

The following protocols represent self-validating systems. The causality behind the solvent choices relies on maximizing the solubility differential between the free base (soluble) and the oxalate salt (insoluble).

Protocol A: Chromatography-Free Purification via Oxalate Precipitation

Objective: Isolate a pure amine from a crude reaction mixture.

  • Dissolution: Dissolve the crude amine free base (1.0 eq) in 5 to 10 volumes of a dry, moderately polar solvent (e.g., anhydrous Isopropanol or Ethyl Acetate). Causality: Anhydrous conditions prevent the formation of oxalate hydrates, which can lead to oiling out rather than crystallization.

  • Acid Preparation: In a separate flask, dissolve anhydrous oxalic acid (1.05 eq) in a minimum volume of the same solvent.

  • Controlled Addition: Add the oxalic acid solution dropwise to the amine solution under vigorous stirring at room temperature. An exothermic protonation will occur.

  • Nucleation & Anti-Solvent Addition: If precipitation does not occur spontaneously, add 2 to 3 volumes of an anti-solvent (e.g., Diethyl Ether) to lower the dielectric constant of the medium, forcing the ionic salt out of solution. Cool the mixture to 4°C for 1 hour to maximize crystal yield.

  • Isolation: Isolate the voluminous white precipitate via vacuum filtration. Wash the filter cake with cold anti-solvent to remove residual mother liquor containing impurities. Dry under vacuum to constant weight.

Workflow A Crude Amine Mixture (Free Base + Impurities) B Dissolve in Organic Solvent (e.g., IPA or EtOAc) A->B C Add Oxalic Acid Solution (1.0 - 1.05 eq) B->C D Crystallization / Precipitation (Cooling or Anti-solvent addition) C->D E Filtration D->E F Solid: Pure Amine Oxalate E->F Retentate G Filtrate: Impurities in Solution E->G Waste

Fig 2. Thermodynamic workflow of amine oxalate salt precipitation and purification.

Protocol B: Free-Basing the Oxalate Salt for Downstream Reactions

Objective: Liberate the reactive free amine immediately prior to a sensitive synthetic step.

  • Biphasic Suspension: Suspend the pure amine oxalate salt in a biphasic mixture of Dichloromethane (DCM) and water (1:1 v/v).

  • Basification: Slowly add an aqueous solution of 1MNaOH or saturated K2​CO3​ until the aqueous layer reaches pH>10 . Causality: The strong base deprotonates the amine and neutralizes the oxalic acid into highly water-soluble sodium/potassium oxalate.

  • Extraction: Transfer to a separatory funnel. The liberated free base amine will partition entirely into the organic (DCM) layer. Extract the aqueous layer twice more with DCM.

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure, reactive free base amine ready for immediate use.

Limitations and Regulatory Scrutiny in Drug Development

While oxalate salts are unparalleled for the purification and stabilization of synthetic intermediates and bench reagents, their use in final Active Pharmaceutical Ingredients (APIs) requires careful consideration.

From a clinical and regulatory perspective, the FDA and EMA place the oxalate counter-ion under strict scrutiny[5]. If an oxalate salt dissociates in vivo, the free oxalate can chelate with physiological calcium ions, precipitating as insoluble calcium oxalate in the renal tubules. This presents a severe risk of nephrotoxicity and kidney failure. Therefore, in modern drug development, oxalate salts are primarily utilized as highly effective intermediate purification vehicles rather than final dosage forms. Once the amine is purified as an oxalate, it is typically free-based (via Protocol B) and converted into a more physiologically acceptable salt (e.g., mesylate, acetate, or hydrochloride) for clinical formulation.

Conclusion

The strategic conversion of amine-containing reagents into their oxalate salts offers a robust, self-validating mechanism to bypass the inherent instabilities of free base amines. By exploiting the strong intermolecular hydrogen-bonding networks and predictable thermodynamic solubilities of oxalate dianions, researchers can achieve high-purity, bench-stable crystalline solids without the need for resource-intensive chromatography. When applied judiciously within the broader context of synthetic and pharmaceutical development, oxalate salt formation remains one of the most powerful tools in the application scientist's repertoire.

References

  • European Pharmaceutical Review - Pharmaceutical salts of small molecule drugs: opportunities and challenges. Available at: [Link]

  • ResearchGate - Stability of pharmaceutical salts in solid oral dosage forms. Available at:[Link]

  • PubMed Central (PMC) - Amide Formation by Decarboxylative Condensation of Hydroxylamines and α-Ketoacids. Available at: [Link]

  • Journal of Organic Chemistry (ACS) - Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Available at: [Link]

Sources

Foundational

Discovery and Optimization of Novel Pyrazole-Based Therapeutic Agents

The Pyrazole Pharmacophore: Mechanistic Grounding In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold."...

Author: BenchChem Technical Support Team. Date: March 2026

The Pyrazole Pharmacophore: Mechanistic Grounding

In modern medicinal chemistry, the pyrazole ring—a five-membered heterocycle containing two adjacent nitrogen atoms—is universally recognized as a "privileged scaffold." Its ubiquity in blockbuster drugs (e.g., Celecoxib, Ruxolitinib, Sildenafil) is not coincidental; it is driven by its unique physicochemical properties.

From a mechanistic standpoint, the pyrazole nucleus is amphoteric. The pyrrole-like nitrogen (N1) acts as a potent hydrogen bond donor, while the pyridine-like nitrogen (N2) serves as a hydrogen bond acceptor. This dual capacity allows pyrazole derivatives to anchor deeply within enzymatic active sites and kinase hinge regions [1]. Furthermore, the aromaticity of the ring provides exceptional metabolic stability against cytochrome P450-mediated degradation, while substitutions at the C3, C4, and C5 positions allow medicinal chemists to precisely tune the molecule's lipophilicity (LogP) and topological polar surface area (TPSA).

Rational Design and Structure-Activity Relationship (SAR)

The discovery of novel pyrazole agents relies heavily on target-specific structural modifications.

Selective COX-2 Inhibition (Anti-Inflammatory)

Traditional non-steroidal anti-inflammatory drugs (NSAIDs) inhibit both COX-1 (constitutive, gastroprotective) and COX-2 (inducible, pro-inflammatory), leading to severe gastrointestinal toxicity. The diarylpyrazole scaffold revolutionized this space. SAR studies demonstrate that a central pyrazole ring substituted with a sulfonamide ( −SO2​NH2​ ) or methylsulfonyl ( −SO2​Me ) group at the para-position of one aryl ring is critical [2]. This bulky, hydrophilic moiety inserts perfectly into the secondary side pocket of the COX-2 active site (interacting with His90, Arg513, and Val523)—a pocket that is structurally inaccessible in COX-1 due to the presence of a bulky isoleucine residue at position 523 [3].

Kinase Inhibition (Anticancer)

In oncology, pyrazole derivatives are heavily utilized as ATP-competitive kinase inhibitors. The pyrazole core mimics the adenine ring of ATP. For instance, in Cyclin-Dependent Kinase (CDK) and Phosphoinositide 3-kinase (PI3K) inhibitors, the N-H of the pyrazole forms a critical hydrogen bond with the backbone carbonyl of the kinase hinge region (e.g., Leu83 in CDK2), while the adjacent nitrogen accepts a hydrogen bond from the backbone amide [4].

Quantitative Biological Profiling

The table below summarizes the in vitro biological efficacy of recently synthesized novel pyrazole derivatives across different therapeutic targets.

Compound IDStructural ClassPrimary TargetCell Line / AssayIC₅₀ ValueReference
5f Trimethoxy pyrazole-pyridazineCOX-2 EnzymeIn Vitro Assay1.50 µM[3]
6f Trimethoxy pyrazole-pyridazineCOX-2 EnzymeIn Vitro Assay1.15 µM[3]
5u Hybrid pyrazole analogueCOX-2 EnzymeIn Vitro Assay1.79 µM[2]
43 Pyrazole carbaldehydePI3KMCF7 (Breast)0.25 µM[4]
29 Pyrazolo[1,5-a]pyrimidineCDK2HepG2 (Liver)10.05 µM[4]
6c Pyrazole analogNF-ĸBRAW264.7 (Macrophage)Highly Potent[5]

Mechanistic Signaling Pathways

To understand the therapeutic intervention of pyrazole-based anti-inflammatory agents, we must map the arachidonic acid cascade. Pyrazole derivatives selectively halt the oxidation of arachidonic acid by blocking the COX-2 channel, thereby preventing the downstream isomerization into Prostaglandin E2 (PGE2), the primary mediator of pain and inflammation.

COX2_Pathway Stimulus Inflammatory Stimuli Membrane Cell Membrane Phospholipids Stimulus->Membrane Activates PLA2 Phospholipase A2 (PLA2) Membrane->PLA2 Cleavage AA Arachidonic Acid (AA) PLA2->AA Releases COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Substrate PGG2 Prostaglandin G2/H2 COX2->PGG2 Oxidation PGE2 Prostaglandin E2 (PGE2) PGG2->PGE2 Isomerization Pyrazole Pyrazole Inhibitor Pyrazole->COX2 Competitive Inhibition

Fig 1: Arachidonic acid pathway illustrating targeted COX-2 inhibition by pyrazole derivatives.

Experimental Methodologies & Self-Validating Protocols

As an application scientist, ensuring that experimental workflows are reproducible and self-validating is paramount. Below are the optimized protocols for the synthesis and biological evaluation of pyrazole derivatives, detailing the causality behind each critical step.

Protocol A: One-Pot Knorr Synthesis of Diarylpyrazoles

Objective: Synthesize 1,5-diarylpyrazole derivatives with high regioselectivity.

  • Reaction Setup: Dissolve the 1,3-dicarbonyl compound (1.0 eq) and the substituted arylhydrazine hydrochloride (1.1 eq) in anhydrous ethanol.

    • Causality: Ethanol provides a polar protic medium that stabilizes the transition state. Using the hydrochloride salt of the hydrazine ensures a controlled, slow release of the free base in solution, which minimizes unwanted side reactions like premature oxidation.

  • Catalysis & Reflux: Add a catalytic amount of glacial acetic acid (0.1 eq). Heat the mixture to reflux (78°C) for 4-6 hours.

    • Causality: Mild acid catalysis protonates the carbonyl oxygen, drastically increasing its electrophilicity for nucleophilic attack by the hydrazine nitrogen. Refluxing provides the necessary thermodynamic energy to drive the subsequent dehydration and ring-closure steps.

  • Quenching & Extraction: Cool to room temperature, concentrate under reduced pressure, and partition between ethyl acetate and saturated aqueous NaHCO3​ .

    • Causality: The NaHCO3​ neutralizes the acetic acid and unreacted hydrazine hydrochloride, driving the target pyrazole into the organic layer while partitioning polar impurities into the aqueous phase.

  • Self-Validation (QC Check): Perform TLC (Hexane:EtOAc 7:3). A single spot under UV (254 nm) indicates completion. Purify via flash chromatography and validate structure/purity (>95%) using 1H -NMR and LC-MS before advancing to biological evaluation.

    • Causality: Biological assays are highly sensitive to trace impurities; unreacted hydrazine can cause false-positive cytotoxicity in cellular assays, invalidating the SAR data.

Protocol B: In Vitro COX-2 Enzyme Inhibition Assay

Objective: Quantify the IC₅₀ of synthesized pyrazoles against human recombinant COX-2.

  • Reagent Preparation: Prepare 100 mM Tris-HCl buffer (pH 8.0) containing 1 µM hematin and 2 mM phenol.

    • Causality: Hematin is the essential cofactor for the peroxidase activity of COX-2. Phenol acts as a co-substrate to reduce the oxidized heme intermediate, ensuring linear enzyme kinetics throughout the assay.

  • Pre-Incubation: In a 96-well plate, combine the buffer, human COX-2 enzyme, and serial dilutions of the pyrazole derivative (0.01 to 100 µM in DMSO). Incubate at 37°C for 15 minutes.

    • Causality: Diarylpyrazoles are characteristically time-dependent, slow-binding inhibitors. Pre-incubation allows the inhibitor to fully occupy the COX-2 active site and induce necessary conformational changes before the substrate is introduced.

  • Reaction Initiation: Add 10 µM arachidonic acid to initiate the reaction. Incubate for exactly 5 minutes at 37°C.

    • Causality: Arachidonic acid is the natural substrate. A short, strictly timed incubation ensures the measurement is taken during the initial linear phase of the reaction velocity, preventing substrate depletion artifacts.

  • Quenching & Detection: Stop the reaction by adding 1M HCl, followed by a chromogenic electron donor (e.g., TMPD). Measure absorbance at 590 nm.

    • Causality: HCl instantly denatures the enzyme, halting prostaglandin synthesis. TMPD oxidation correlates directly with the peroxidase activity of COX-2, providing a quantifiable readout of residual enzyme activity.

  • Self-Validation (QC Check): Include a vehicle control (DMSO only) for 100% activity and a positive control (Celecoxib, 1 µM).

    • Causality: The assay is only valid if the IC₅₀ of the Celecoxib control falls within historical QC limits (e.g., 0.04 - 0.06 µM). If it deviates, the plate data must be discarded due to potential enzyme degradation or buffer failure.

Workflow Design In Silico SAR Design Synthesis Knorr Pyrazole Synthesis Design->Synthesis Purification LC-MS/NMR QC Synthesis->Purification InVitro In Vitro Bioassay Purification->InVitro InVitro->Design SAR Feedback Lead Lead Optimization InVitro->Lead

Fig 2: Iterative hit-to-lead workflow for the development of pyrazole-based therapeutic agents.

Conclusion

The discovery of novel pyrazole-based therapeutic agents requires a rigorous, multidisciplinary approach. By understanding the core mechanistic interactions of the pyrazole pharmacophore—whether it is hydrogen bonding in a kinase hinge region or hydrophobic insertion into the COX-2 side pocket—researchers can rationally design highly potent and selective molecules. Coupling this in silico design with self-validating synthetic and biological protocols ensures that the resulting SAR data is both trustworthy and translatable to advanced preclinical models.

References

  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues Source: PMC
  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors Source: RSC Publishing
  • Recent Advances in the Development of Pyrazole Deriv
  • Discovery of novel pyrazole derivatives as a potent anti-inflammatory agent in RAW264.7 cells Source: PubMed

Protocols & Analytical Methods

Method

Application Note: Advanced Amide Synthesis from (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs) Mechanistic Rationale & The Stoichiometric Imperative (1,3-Dimethyl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Standard Operating Protocols (SOPs)

Mechanistic Rationale & The Stoichiometric Imperative

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is a highly versatile, electron-rich building block extensively utilized in the development of anti-inflammatory agents, kinase inhibitors, and advanced agrochemicals [1]. Due to the primary amine's propensity for oxidation and atmospheric CO₂ absorption (forming carbamates) upon extended storage, it is predominantly supplied and handled as an oxalate salt (CAS: 1197234-43-7) [2].

While the oxalate counterion ensures excellent long-term bench stability, it introduces a significant stoichiometric and kinetic hurdle during amide bond formation. In standard amide couplings, a carboxylic acid is activated by a uronium-based reagent such as HATU to form a highly reactive OAt-active ester[3]. However, when utilizing an oxalate salt, the amine is fully protonated, rendering it non-nucleophilic.

The Causality of Base Equivalents: Oxalic acid (H₂C₂O₄) is a diprotic acid. To liberate the free (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine, the oxalate must be fully neutralized to its dianion state, consuming exactly 2.0 equivalents of base. Furthermore, the carboxylic acid substrate requires 1.0 equivalent of base for deprotonation to initiate HATU activation. Finally, an excess of 0.5–1.0 equivalent of base is required to maintain the nucleophilic trajectory of the reaction and prevent the formation of undesired tetramethylguanidine byproducts caused by the direct reaction of the amine with HATU [4]. Therefore, a minimum of 4.0 equivalents of a non-nucleophilic base (e.g., DIPEA) is the strict causality-driven requirement for this system.

Reaction Pathway Visualization

G A Amine Oxalate Salt (Protonated) B Neutralization (4 eq DIPEA) A->B Freebasing C HATU Activation (OAt-Active Ester) B->C Acid Activation D Amide Coupling (Nucleophilic Attack) C->D C-N Bond Formation E Aqueous Workup (Oxalate Removal) D->E Purification

Fig 1. Mechanistic workflow of HATU-mediated amide coupling from an amine oxalate salt.

Optimization of Reaction Parameters

To demonstrate the critical nature of stoichiometry when handling oxalate salts, the following quantitative data summarizes the optimization of base equivalents during a standard HATU-mediated coupling.

Table 1: Optimization of Base Equivalents in HATU-Mediated Coupling

Base (Equiv)Coupling ReagentSolventConversion (%)Causality / Observation
DIPEA (1.5)HATU (1.2 eq)DMF< 10%Oxalate incomplete neutralization; acidic pH stalls activation.
DIPEA (2.5)HATU (1.2 eq)DMF~ 40%Amine freebased, but insufficient base remains for acid activation.
DIPEA (4.0) HATU (1.2 eq) DMF > 95% Optimal. Full neutralization of oxalate and rapid OAt-ester formation.
TEA (4.0)EDC/HOBt (1.2 eq)DMF~ 75%Slower kinetics compared to HATU; TEA is slightly more nucleophilic than DIPEA.

Standard Operating Protocols (SOPs)

SOP A: HATU-Mediated Coupling (For Complex/Sterically Hindered Acids)

This two-vial protocol is designed to prevent the amine from reacting directly with HATU, a common side reaction that forms dead-end guanidine adducts [4].

Step 1: Acid Pre-Activation

  • Action: In Vial A, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (to reach 0.2 M). Add DIPEA (1.5 eq) and stir at room temperature for 5 minutes.

  • Causality: Pre-activation ensures the carboxylic acid is fully converted to the highly reactive OAt-ester before the amine is introduced. Anhydrous DMF prevents competitive hydrolysis of this intermediate.

Step 2: Amine Freebasing

  • Action: In Vial B, suspend (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate (1.1 eq) in anhydrous DMF. Add DIPEA (2.5 eq) and sonicate for 2 minutes until a clear solution is obtained.

  • Causality: The 2.5 equivalents of DIPEA fully neutralize the diprotic oxalic acid, liberating the nucleophilic free amine. Sonication overcomes the high lattice energy of the oxalate salt.

Step 3: Coupling

  • Action: Dropwise add the contents of Vial B into Vial A. Stir at room temperature for 2 hours.

  • Causality: Dropwise addition controls the exothermic nature of the coupling and maintains an excess of the activated ester relative to the amine, driving the reaction forward.

Step 4: Orthogonal Workup

  • Action: Dilute the reaction mixture with Ethyl Acetate (10 volumes). Wash sequentially with 5% aqueous LiCl (3 × 5 volumes), saturated NaHCO₃ (1 × 5 volumes), and brine.

  • Causality: DMF is water-miscible, but 5% LiCl significantly increases the ionic strength of the aqueous phase, preventing emulsion formation and forcing DMF into the aqueous waste. The NaHCO₃ wash ensures the complete removal of the liberated oxalic acid as highly water-soluble sodium oxalate.

SOP B: Acyl Chloride Coupling (For Simple Acylations)

When the target acid is simple and commercially available as an acyl chloride, this method avoids uronium coupling reagents entirely.

  • Action: Suspend the amine oxalate (1.0 eq) in anhydrous DCM (0.1 M). Add DIPEA (3.5 eq) and stir for 10 minutes to freebase. Cool to 0 °C. Dropwise add the acyl chloride (1.1 eq). Warm to room temperature and stir for 1 hour. Wash with saturated NaHCO₃ and concentrate.

  • Causality: DCM is utilized because acyl chlorides are highly susceptible to hydrolysis and side reactions in DMF. Cooling to 0 °C prevents the highly exothermic acylation from causing solvent boil-off or degradation of the pyrazole ring.

Self-Validation & Quality Control

To ensure the integrity of the protocol, the following self-validating checks must be integrated into the workflow:

  • Pre-Reaction pH Check: Before adding the amine solution (Vial B) to the activated acid (Vial A), spot 1 µL of the amine/DIPEA mixture onto water-wetted pH paper. It must register a pH ≥ 9. Validation: If it is neutral or acidic, the oxalate is not fully neutralized, and the coupling will fail. Add additional DIPEA until pH > 9.

  • LC-MS Monitoring for Guanidylation: At t = 30 min, sample 5 µL of the reaction into 1 mL of MeCN. In the LC-MS trace, look for the disappearance of the OAt-active ester mass. Validation: If you observe a mass corresponding to M+99 (target amine + tetramethylguanidine), it indicates that the amine was added before the acid was fully activated by HATU, or insufficient base was present.

  • TLC Ninhydrin Stain: To confirm the consumption of the primary amine, spot the reaction mixture on a silica TLC plate and stain with Ninhydrin. Validation: The disappearance of a bright purple/pink spot (characteristic of the primary pyrazole methanamine) confirms complete conversion.

References

  • The Journal of Organic Chemistry. "Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases." ACS Publications. URL: [Link]

Sources

Application

Application Notes and Protocols: The Strategic Use of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine in the Design of Potent and Selective DPP-4 Inhibitors

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Section 1: The Therapeutic Rationale: Targeting DPP-4 for Type 2 Diabetes Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder char...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Section 1: The Therapeutic Rationale: Targeting DPP-4 for Type 2 Diabetes

Type 2 Diabetes Mellitus (T2DM) is a complex metabolic disorder characterized by hyperglycemia resulting from insulin resistance and inadequate insulin secretion.[1][2] A cornerstone of modern T2DM therapy is the enhancement of the incretin system.[3] Incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), are released by the gut post-meal and play a vital role in glucose homeostasis.[4][5] They stimulate glucose-dependent insulin secretion from pancreatic β-cells and suppress glucagon release from α-cells.[4][6]

The therapeutic potential of endogenous incretins is limited by their rapid inactivation—within minutes—by the enzyme Dipeptidyl Peptidase-4 (DPP-4), a serine protease.[6][7] DPP-4 cleaves the N-terminal dipeptide from GLP-1 and GIP, rendering them inactive.[8] Therefore, inhibiting DPP-4 has emerged as a highly effective therapeutic strategy.[2][9] By blocking DPP-4, "gliptin" drugs prolong the activity of incretin hormones, enhancing the body's natural ability to control blood glucose levels with a low risk of hypoglycemia.[5][10]

G1 cluster_0 Gut (Post-Meal) cluster_1 Pancreas cluster_2 Blood Glucose Control Food Intake Food Intake Incretins (GLP-1, GIP) Incretins (GLP-1, GIP) Food Intake->Incretins (GLP-1, GIP) Insulin Secretion (β-cells) Insulin Secretion (β-cells) Incretins (GLP-1, GIP)->Insulin Secretion (β-cells) Stimulates (+) Glucagon Secretion (α-cells) Glucagon Secretion (α-cells) Incretins (GLP-1, GIP)->Glucagon Secretion (α-cells) Inhibits (-) DPP-4 Enzyme DPP-4 Enzyme Incretins (GLP-1, GIP)->DPP-4 Enzyme Degraded by Lower Blood Glucose Lower Blood Glucose Insulin Secretion (β-cells)->Lower Blood Glucose Glucagon Secretion (α-cells)->Lower Blood Glucose (Suppression leads to) Inactive Metabolites Inactive Metabolites DPP-4 Enzyme->Inactive Metabolites DPP-4 Inhibitor DPP-4 Inhibitor DPP-4 Inhibitor->DPP-4 Enzyme Blocks

Figure 1: The Incretin Pathway and the Mechanism of DPP-4 Inhibition.

Section 2: The Privileged Scaffold: Why Pyrazoles are a Cornerstone in DPP-4 Inhibitor Design

In medicinal chemistry, the pyrazole ring is considered a "privileged scaffold".[11][12] This designation is due to its versatile chemical properties, synthetic accessibility, and its frequent appearance in a wide range of biologically active compounds.[13][14] In the context of enzyme inhibition, pyrazoles are particularly adept at forming specific, high-affinity interactions within catalytic sites.[11][15]

The DPP-4 active site is broadly characterized by two main pockets, S1 and S2, which accommodate the side chains of the peptide substrates.[6] The pyrazole scaffold has proven to be an exceptional anchor for engaging these pockets.[16] For instance, molecular docking studies have shown that the pyrazole ring can form crucial cation-π interactions with key amino acid residues such as Arg358 and Tyr666, which are critical components of the S1 and S2 pockets, respectively.[16][17] This ability to form strong, directional interactions contributes significantly to both the potency and selectivity of pyrazole-based inhibitors. The approved DPP-4 inhibitor Teneligliptin, which features a pyrazole core, serves as a clinical testament to the scaffold's effectiveness.[7][16]

Section 3: Application Focus: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine as a Key Building Block

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is a strategic building block for constructing novel DPP-4 inhibitors. Its structure is ideally suited for a fragment-based or lead optimization approach in drug design.

  • The Core Binding Moiety: The 1,3-dimethylpyrazole ring serves as the core pharmacophore designed to interact with the DPP-4 active site. The methyl groups can be strategically positioned to enhance hydrophobic interactions and optimize the fit within the enzyme's pockets.

  • The Synthetic Handle: The primary aminomethyl group (-CH2NH2) is a versatile synthetic handle. It provides a nucleophilic point for covalent attachment to other molecular fragments, allowing chemists to systematically explore the chemical space around the pyrazole core and build larger, more complex inhibitor structures. This is crucial for engaging different subsites within the DPP-4 binding pocket to maximize potency and fine-tune pharmacokinetic properties.[17][18]

The strategic value lies in using this fragment to lock in a favorable binding interaction with the pyrazole core, while the amine linker provides the freedom to attach various other groups (e.g., substituted aromatic rings, heterocyclic systems) to probe for additional interactions and improve overall drug-like properties.

G2 cluster_DPP4 DPP-4 Active Site cluster_S2_residues cluster_inhibitor Inhibitor Fragment S1_Pocket S1 Pocket (Hydrophobic) S2_Pocket S2 Pocket E205 Glu205 E206 Glu206 N1 C2 N1->C2 Me_N1 N1->Me_N1 N3 C2->N3 C4 N3->C4 Me_C3 N3->Me_C3 C5 C4->C5 C_linker C4->C_linker C5->N1 Me_N1->S1_Pocket Hydrophobic Interaction Me_C3->S1_Pocket N_linker C_linker->N_linker N_linker->E205 Salt Bridge/ H-Bond N_linker->E206 label_R R (Further Elaboration) label_pyrazole 1,3-Dimethyl Pyrazole Core label_amine Amine Linker

Figure 2: Hypothetical binding of a (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine-derived fragment.

Section 4: Protocol - Synthesis of a Novel DPP-4 Inhibitor via Reductive Amination

This protocol describes a representative synthesis of a hypothetical DPP-4 inhibitor, coupling the key pyrazole methanamine building block with a suitable aromatic aldehyde via reductive amination. This common and robust reaction is chosen for its reliability and tolerance of various functional groups.

Objective: To synthesize N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,5-difluorobenzylamine.

Reaction Scheme: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine + 2,5-Difluorobenzaldehyde → Imine Intermediate → N-((1,3-dimethyl-1H-pyrazol-4-yl)methyl)-2,5-difluorobenzylamine

Materials and Reagents:

ReagentSupplierPurityAmountMoles (mmol)
(1,3-Dimethyl-1H-pyrazol-4-yl)methanamineCommercial>95%278 mg2.0
2,5-DifluorobenzaldehydeCommercial>98%284 mg2.0
Sodium Triacetoxyborohydride (STAB)Commercial>95%636 mg3.0
Dichloromethane (DCM), anhydrousCommercial>99.8%20 mL-
Acetic Acid, glacialCommercial>99.7%0.12 mL (2 drops)~2.1
Saturated Sodium Bicarbonate (NaHCO₃) solutionLab Prepared-30 mL-
BrineLab Prepared-20 mL-
Anhydrous Magnesium Sulfate (MgSO₄)Commercial-~2 g-

Step-by-Step Protocol:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (278 mg, 2.0 mmol).

  • Solvent Addition: Dissolve the amine in 20 mL of anhydrous dichloromethane (DCM).

  • Aldehyde Addition: Add 2,5-Difluorobenzaldehyde (284 mg, 2.0 mmol) to the solution.

  • Catalyst Addition: Add two drops of glacial acetic acid to catalyze the formation of the imine intermediate.

  • Initial Stirring: Stir the reaction mixture at room temperature for 30 minutes.

  • Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (636 mg, 3.0 mmol) to the mixture in portions over 5 minutes. Causality Note: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding 30 mL of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM (2 x 15 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Filtration: Dry the combined organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Section 5: Protocol - In Vitro Evaluation of DPP-4 Inhibitory Activity

This protocol details a robust, fluorescence-based in vitro assay to determine the inhibitory potency (IC₅₀) of newly synthesized compounds against human recombinant DPP-4.

Principle of the Assay: The assay measures the enzymatic activity of DPP-4 through the cleavage of a fluorogenic substrate, Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).[19] Upon cleavage by DPP-4, the highly fluorescent 7-amino-4-methylcoumarin (AMC) is released. The rate of fluorescence increase is directly proportional to DPP-4 activity. Inhibitors will decrease this rate.[20][21]

Materials and Reagents:

ReagentDetails
Assay BufferTris-HCl (100 mM, pH 7.5) containing 1 mg/mL Bovine Serum Albumin (BSA)
Human Recombinant DPP-4 EnzymeStock solution in assay buffer, stored at -80°C.
DPP-4 Substrate (Gly-Pro-AMC)10 mM stock solution in DMSO, stored at -20°C.
Test Compound10 mM stock solution in DMSO.
Positive Control (e.g., Sitagliptin)10 mM stock solution in DMSO.
96-well black, flat-bottom microplateFor fluorescence measurements.
Microplate readerCapable of fluorescence measurement at Ex/Em = 360/460 nm.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Enzyme Working Solution: Dilute the DPP-4 enzyme stock solution with cold assay buffer to a final concentration of 100 pM (2X concentration). Self-Validation Note: The optimal enzyme concentration should be determined empirically to ensure the reaction remains in the linear range for the duration of the assay.

    • Substrate Working Solution: Dilute the Gly-Pro-AMC stock solution with assay buffer to a final concentration of 200 µM (2X concentration).

    • Compound Dilutions: Perform serial dilutions of the test compound and positive control in DMSO, followed by a further dilution in assay buffer to create 2X final concentrations. A typical final concentration range for testing might be 0.1 nM to 10 µM.

  • Assay Plate Setup (in triplicate):

    • 100% Activity Control Wells: Add 50 µL of assay buffer containing the same percentage of DMSO as the inhibitor wells.

    • Inhibitor Wells: Add 50 µL of the diluted test compound or positive control solution to respective wells.

    • Blank (No Enzyme) Wells: Add 100 µL of assay buffer.

  • Enzyme Addition & Pre-incubation:

    • Add 50 µL of the Enzyme Working Solution to the "100% Activity" and "Inhibitor" wells. The total volume is now 100 µL.

    • Mix gently by tapping the plate.

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the enzymatic reaction by adding 50 µL of the Substrate Working Solution to all wells (except the blank).

    • Note: This step brings the total volume to 150 µL and all reagents to their 1X final concentration.

  • Fluorescence Measurement:

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity (Relative Fluorescence Units, RFU) every 60 seconds for 30 minutes, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

  • Data Analysis:

    • Calculate Reaction Rate: For each well, determine the rate of reaction (V) by plotting RFU versus time and calculating the slope of the linear portion of the curve (V = ΔRFU / Δt).

    • Calculate Percent Inhibition: % Inhibition = [1 - (V_inhibitor - V_blank) / (V_control - V_blank)] * 100

    • Determine IC₅₀: Plot the Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to calculate the IC₅₀ value.

G3 cluster_synthesis Chemical Synthesis cluster_bioassay Biological Evaluation start Pyrazole Amine + Aromatic Aldehyde reaction Reductive Amination Protocol (STAB, DCM) start->reaction purify Purification (Column Chromatography) reaction->purify char Characterization (NMR, HRMS) purify->char product Pure Inhibitor Compound char->product stock Prepare Stock Solution (10 mM in DMSO) product->stock Test Compound dilute Serial Dilutions stock->dilute assay In Vitro DPP-4 Fluorescence Assay dilute->assay measure Kinetic Measurement (Plate Reader) assay->measure calc Data Analysis measure->calc ic50 IC50 Value calc->ic50

Figure 3: Integrated workflow from synthesis to biological activity determination.

Section 6: Data Interpretation and SAR Insights

The ultimate goal of synthesizing analogues based on the (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine core is to establish a Structure-Activity Relationship (SAR). By systematically modifying the "R" group attached via the amine linker, researchers can probe the DPP-4 active site to enhance potency and selectivity.

Example Data Table (Hypothetical):

Compound IDR-Group (Attached to Amine)DPP-4 IC₅₀ (nM)
REF-1 Sitagliptin18
PYR-01 2,5-Difluorobenzyl55
PYR-02 2,4,5-Trifluorobenzyl15
PYR-03 4-Cyanobenzyl120
PYR-04 Thiophen-2-ylmethyl80

Interpretation and Causality:

  • Fluorine Substitution: The data suggests that fluorine substitution on the benzyl ring is beneficial for potency. Moving from the difluoro (PYR-01, 55 nM) to the trifluoro analogue (PYR-02, 15 nM) significantly improves inhibitory activity, bringing it into the same range as the reference compound, Sitagliptin.[22] This improvement is likely due to favorable interactions of the electron-withdrawing fluorine atoms with residues in the S1 pocket, a common feature in many DPP-4 inhibitors.

  • Electronic Effects: The introduction of a cyano group (PYR-03), a strong electron-withdrawing group, results in a loss of potency (120 nM). This indicates that while electronegativity is important, the specific steric and electronic profile of fluorine is preferred over the cyano group in this position.

  • Heterocyclic Scaffolds: Replacing the phenyl ring with a thiophene ring (PYR-04) results in moderate activity (80 nM), suggesting that while aromatic/heteroaromatic rings are tolerated, the specific interactions afforded by the substituted fluorophenyl ring are optimal in this series.

These insights validate the (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine core as a solid anchor. The next steps in a drug discovery program would involve further exploring substitutions on the phenyl ring or replacing it with other heterocyclic systems to further enhance potency, while also beginning to evaluate pharmacokinetic properties like solubility and metabolic stability.

References

  • Chaudhury, A., Duvoor, C., Reddy Dendi, V. S., et al. (2017). Clinical Review of Antidiabetic Drugs: Implications for Type 2 Diabetes Mellitus Management. Frontiers in Endocrinology, 8, 6. Available from: [Link]

  • Wu, D., et al. (2012). Synthesis, structure-activity relationship, and pharmacophore modeling studies of pyrazole-3-carbohydrazone derivatives as dipeptidyl peptidase IV inhibitors. PubMed. Available from: [Link]

  • Scarpello, J. H., & Howlett, H. C. (2008). Metformin therapy and clinical uses. Diabetes, Obesity and Metabolism, 10(8), 629-639. Available from: [Link]

  • Fura, A., et al. (2024). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Brieflands. Available from: [Link]

  • Tarigoppula, S., et al. (2024). PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. Available from: [Link]

  • Biftu, T., et al. (2014). Omarigliptin (MK-3102): A Novel Long-Acting DPP-4 Inhibitor for Once-Weekly Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry, 57(8), 3205-3212. Available from: [Link]

  • Cimpean, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC. Available from: [Link]

  • Soni, H., et al. (2025). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. ResearchGate. Available from: [Link]

  • Anonymous. (2013). Medicinal Chemistry. Ovid. Available from: [Link]

  • Sever, B., et al. (2019). Pyrazole Incorporated New Thiosemicarbazones: Design, Synthesis and Investigation of DPP-4 Inhibitory Effects. PMC. Available from: [Link]

  • Sharma, S., et al. (2022). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. PMC. Available from: [Link]

  • Hsu, M. C., et al. (2009). (1,3-diphenyl-1h-pyrazol-4-yl)-methylamine analogues as inhibitors of dipeptidyl peptidases. Journal of the Chinese Chemical Society. Available from: [Link]

  • Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

  • Vyas, A. J., et al. (2025). Trelagliptin: Chemical properties and synthesis to clinical efficacy and safety. Journal of Medicinal and Nanomaterials Chemistry. Available from: [Link]

  • MedEx. (n.d.). 12.5mg 25mg. Available from: [Link]

  • Cimpean, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available from: [Link]

  • Adeghate, E., et al. (2025). Medicinal Chemistry and Applications of Incretins and DPP-4 Inhibitors in the Treatment of Type 2 Diabetes Mellitus. ResearchGate. Available from: [Link]

  • Wikipedia. (n.d.). Omarigliptin. Available from: [Link]

  • Al-masri, I. M. (2014). Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText. Available from: [Link]

  • Pellerin, A., et al. (2019). Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. PMC. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Omarigliptin? Available from: [Link]

  • Al-Tantawy, A., et al. (2021). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment. Semantic Scholar. Available from: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Trelagliptin Succinate? Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2024). Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis. RSC Publishing. Available from: [Link]

  • Wikipedia. (n.d.). Trelagliptin. Available from: [Link]

  • Nur, S., et al. (2019). An Integrated In Silico and In Vitro Assays of Dipeptidyl Peptidase-4 and α-Glucosidase Inhibition by Stellasterol from Ganoderma australe. MDPI. Available from: [Link]

  • Hsu, M. C., et al. (2025). (1,3-Diphenyl-1H-Pyrazol-4-yl)-Methylamine Analogues as Inhibitors of Dipeptidyl Peptidases. ResearchGate. Available from: [Link]

  • Anonymous. (2022). Journal of Chemical Sciences. Indian Academy of Sciences. Available from: [Link]

  • Cieniecka-Rosłonkiewicz, A., et al. (2022). Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. PMC. Available from: [Link]

  • Anonymous. (n.d.). 5. Organic Syntheses Procedure. Available from: [Link]

  • Bouziane, I., et al. (2017). Design of New Inhibitors of Dipeptidyl Peptidase-4 in Type 2 Diabetes by Computer Simulations. Der Pharma Chemica. Available from: [Link]

  • Anonymous. (n.d.). (Pyrazol-4-yl)aceticyl) acetic acid Derivative: Synthesis, Isolation and Characterization. AWS. Available from: [Link]

  • Portilla, J., et al. (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives. Available from: [Link]

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Method

Application Note: Synthesis, Characterization, and Biological Profiling of N-Substituted (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Derivatives

Introduction and Rationale The 1,3-dimethyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. Specifically, N-substituted (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Rationale

The 1,3-dimethyl-1H-pyrazole scaffold is a privileged structure in modern medicinal chemistry and agrochemical development. Specifically, N-substituted (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine derivatives serve as highly versatile building blocks. The strategic placement of methyl groups at the N1 and C3 positions provides a balanced hydrophilic-lipophilic profile, preventing the excessive lipophilicity often seen in fully aromatic systems.

These derivatives are frequently employed in the synthesis of ATP-competitive kinase inhibitors, particularly targeting the Aurora kinase family, which is critical for mitotic spindle formation [1]. Furthermore, they have demonstrated significant utility in the development of [2] and [3]. This guide provides a self-validating framework for the synthesis, physicochemical characterization, and biological evaluation of these critical intermediates.

Rational Design and Synthesis Workflow

Causality of Reagent Selection

The synthesis of N-substituted derivatives from 1,3-dimethyl-1H-pyrazole-4-carbaldehyde relies on reductive amination. We specifically mandate the use of sodium triacetoxyborohydride (NaBH(OAc)₃) over stronger reducing agents like sodium borohydride (NaBH₄). NaBH(OAc)₃ is a mild, sterically hindered reducing agent that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde to an alcohol. This mechanistic choice ensures high yields of the target secondary or tertiary amines and minimizes unwanted side products.

Protocol 1: Self-Validating Reductive Amination

Objective: Synthesize N-substituted (1,3-dimethyl-1H-pyrazol-4-yl)methanamines with >95% purity.

  • Imine Formation: Dissolve 1.0 equivalent of 1,3-dimethyl-1H-pyrazole-4-carbaldehyde and 1.1 equivalents of the selected primary amine in anhydrous dichloromethane (DCM) (0.2 M concentration). Add 1.2 equivalents of glacial acetic acid to catalyze iminium ion formation.

  • Reduction: Stir the mixture for 2 hours at room temperature under an inert nitrogen atmosphere. Subsequently, add 1.5 equivalents of NaBH(OAc)₃ portion-wise over 15 minutes to control the exothermic reaction.

  • Validation Checkpoint 1 (In-Process Control): Before proceeding to the quench step, sample 10 µL of the reaction mixture, dilute in 1 mL of LC-MS grade methanol, and analyze via UPLC-MS. Self-Validation Criteria: Proceed only if the starting aldehyde peak (UV 254 nm) is <5% and the product mass [M+H]⁺ is the dominant signal. If unreacted aldehyde remains, add an additional 0.5 eq of NaBH(OAc)₃ and stir for 1 hour.

  • Quench & Extraction: Quench the reaction slowly with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. This step neutralizes the acetic acid and safely decomposes excess hydride. Extract the aqueous layer three times with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, gradient elution 0–10% MeOH in DCM containing 0.1% Et₃N). Note: The addition of Et₃N prevents the amine product from streaking on the acidic silica gel.

Workflow A 1,3-Dimethyl-1H-pyrazole-4-carbaldehyde (Precursor) C Reductive Amination (DCM/AcOH, RT, 12h) A->C B Primary Amine (R-NH2) + NaBH(OAc)3 B->C D Validation Checkpoint: LC-MS >95% Conversion C->D E N-substituted (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine D->E Quench & Purify F Characterization (1H-NMR, 13C-NMR, HRMS) E->F

Fig 1. Synthetic workflow and validation checkpoints for pyrazole methanamine derivatives.

Quantitative Data and Physicochemical Profiling

For downstream drug development, lipophilicity (LogP) and target affinity must be rigorously profiled. The table below summarizes representative quantitative data for a synthesized library of (1,3-dimethyl-1H-pyrazol-4-yl)methanamine derivatives, demonstrating how the R-group substitution influences both physicochemical properties and biological activity against Aurora-A kinase, a known target for [1].

Compound IDR-Group SubstitutionIsolated Yield (%)UPLC Purity (%)Experimental LogPAurora-A IC₅₀ (nM)HRMS[M+H]⁺ Found
PYR-001 Benzyl78>99.51.82215 ± 12216.1495
PYR-002 4-Fluorophenyl82>98.02.15140 ± 8220.1243
PYR-003 Pyridin-2-ylmethyl75>99.01.41450 ± 25217.1448
PYR-004 Cyclohexyl85>99.52.45>1000208.1805

Note: IC₅₀ values are representative means from triplicate TR-FRET assays. LogP was determined via high-throughput miniaturized shake-flask LC-MS methodology.

Biological Evaluation: Kinase Inhibition Assay

Causality of Assay Selection

To evaluate the binding affinity of these derivatives to the ATP-binding pocket of Aurora-A kinase, we utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Standard luminescence assays (like CellTiter-Glo) measure ATP depletion, which can be prone to false positives from ATPase contaminants. TR-FRET is chosen because the time-delayed fluorescence measurement completely eliminates interference from the auto-fluorescence of the pyrazole library compounds, ensuring high-fidelity, target-specific data.

Protocol 2: TR-FRET Aurora-A Kinase Assay

Objective: Determine the IC₅₀ of synthesized derivatives against Aurora-A kinase.

  • Reagent Preparation: Prepare a 2X Enzyme/Substrate mixture containing 2 nM Aurora-A kinase and 100 nM ULight-labeled myelin basic protein (MBP) substrate in Kinase Assay Buffer (50 mM HEPES pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 2 mM DTT, 0.01% Tween-20). Prepare a 4X ATP solution at 40 µM (Kₘ apparent).

  • Compound Plating: Dispense 5 µL of 4X compound (10-point serial dilutions in 4% DMSO/buffer) into a low-volume 384-well ProxiPlate.

  • Enzyme Pre-incubation: Add 5 µL of the 2X Enzyme/Substrate mix to the wells. Centrifuge at 1000 x g for 1 minute. Incubate for 15 minutes at room temperature to allow the pyrazole derivatives to equilibrate within the ATP-binding pocket.

  • Reaction Initiation: Add 10 µL of the 4X ATP solution to initiate the phosphorylation reaction. Incubate for 60 minutes at room temperature.

  • Validation Checkpoint 2 (Assay Quality Control): Every plate must include 16 wells of a positive control (e.g., 1 µM Alisertib, full inhibition) and 16 wells of a negative control (DMSO vehicle, zero inhibition). Self-Validation Criteria: Calculate the Z'-factor for the plate. The assay is only valid and data can only be exported if the Z'-factor is >0.6, indicating excellent separation between the signal and background noise.

  • Detection: Stop the reaction by adding 10 µL of a detection mixture containing 20 mM EDTA (to chelate Mg²⁺ and stop kinase activity) and 2 nM Europium-labeled anti-phospho-MBP antibody. Incubate for 1 hour.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm for Europium and 665 nm for ULight). Calculate the FRET ratio (665/615 nm) to determine IC₅₀ values via 4-parameter logistic regression.

KinaseAssay K Aurora-A Kinase + ATP I Pyrazole Derivative (Inhibitor) K->I Binding C Kinase-Inhibitor Complex (Inactive) K->C Inhibition S Substrate Phosphorylation (Active Pathway) K->S No Inhibitor F TR-FRET Signal (High = Active, Low = Inhibited) C->F Signal Quenched S->F Detection

Fig 2. Mechanism of Aurora-A kinase inhibition and TR-FRET signal modulation.

References

  • 7-(Pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine-based derivatives for kinase inhibition National Center for Biotechnology Information (PMC) URL:[Link]

  • (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanones. A series of novel potential antipsychotic agents Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Design, Synthesis and Bioactivities of Novel 1,4-Pentadien-3-one Derivatives Containing a Substituted Pyrazolyl Moiety Molecules (MDPI) URL:[Link]

  • (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Compound Summary (CID 1257622) PubChem (National Library of Medicine) URL:[Link]

Application

Application Note: High-Throughput Screening of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine-Derived Libraries for Kinase Inhibitor Discovery

Introduction & Rationale The pyrazole scaffold is a highly privileged structure in medicinal chemistry, frequently embedded in FDA-approved drugs and clinical candidates due to its robust hydrogen-bonding capabilities an...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

The pyrazole scaffold is a highly privileged structure in medicinal chemistry, frequently embedded in FDA-approved drugs and clinical candidates due to its robust hydrogen-bonding capabilities and favorable physicochemical profile[1]. Specifically, (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (CAS: 400756-28-7) serves as an exceptionally versatile building block for targeted drug discovery[2].

The primary amine of this compound provides a highly reactive nucleophilic center for rapid combinatorial synthesis, while the 1,3-dimethylpyrazole core offers a precise geometric arrangement that frequently acts as a hydrogen-bond donor/acceptor motif within the ATP-binding pocket of kinases[3][4]. This application note details a comprehensive, self-validating high-throughput screening (HTS) workflow designed to identify novel cyclin-dependent kinase 8 (CDK8) and Aurora kinase inhibitors from a focused library derived from this specific pyrazole building block.

Library Synthesis Strategy

To generate a diverse screening library, the primary amine of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is subjected to parallel amide coupling with a diverse set of over 10,000 carboxylic acids. This late-stage functionalization strategy ensures high atom economy and rapid library generation, producing a highly focused set of pyrazole-amides optimized for kinase active-site docking.

High-Throughput Screening (HTS) Workflow

To ensure absolute data integrity and eliminate false positives, the screening architecture is designed as a self-validating system . Primary screening is conducted using Homogeneous Time-Resolved Fluorescence (HTRF)[1]. Because highly conjugated pyrazole derivatives can occasionally exhibit auto-fluorescence, an orthogonal luminescence-based assay (ADP-Glo) is mandated for hit triage.

HTS_Workflow A Library Synthesis (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine B Primary HTS (HTRF Kinase Assay) A->B 10,000+ Cmpds C Data Triage (Z'-factor > 0.6) B->C Primary Hits D Orthogonal Validation (ADP-Glo Assay) C->D False Positive Filtering E Hit-to-Lead Optimization D->E Validated Leads

Fig 1. HTS workflow for pyrazole-derived libraries from synthesis to hit validation.

Experimental Protocols: A Self-Validating System

Primary Screen: HTRF Kinase Assay (384-Well Format)

HTRF is utilized for the primary screen due to its high sensitivity and homogeneous format (no wash steps), which minimizes liquid handling errors across tens of thousands of wells[1].

Step-by-Step Methodology:

  • Compound Dispensing: Dispense 100 nL of pyrazole library compounds (in 100% DMSO) into 384-well low-volume plates using an acoustic liquid handler (e.g., Echo 550).

    • Causality: Acoustic dispensing eliminates physical tip carryover and allows precise nanoliter transfer, keeping the final DMSO concentration below 1% to prevent solvent-induced enzyme denaturation.

  • Enzyme/Substrate Addition: Add 5 µL of 2X CDK8/Cyclin C enzyme and biotinylated substrate in 1X Kinase Buffer. Incubate at room temperature for 15 minutes.

    • Causality: Pre-incubation allows the pyrazole compounds to equilibrate and bind to the ATP pocket before the competitive substrate (ATP) is introduced, increasing the sensitivity for detecting competitive inhibitors.

  • Reaction Initiation: Add 5 µL of 2X ATP (at the predetermined Km​ concentration). Incubate for 60 minutes.

  • Reaction Termination & Detection: Add 10 µL of HTRF detection buffer containing Eu3+ -cryptate labeled anti-phospho antibody, XL665-labeled streptavidin, and 50 mM EDTA.

    • Causality: EDTA acts as a rapid chelator of Mg2+ ions. Because kinases strictly require Mg2+ as a cofactor for ATP hydrolysis, EDTA abruptly halts the reaction, ensuring an accurate and uniform snapshot of kinase activity across the entire plate.

  • Readout: Measure time-resolved fluorescence at 620 nm (donor) and 665 nm (acceptor). Calculate the FRET ratio (665/620).

Orthogonal Screen: ADP-Glo Luminescence Assay

To eliminate optical false positives generated in the HTRF assay, hits are re-screened using the ADP-Glo assay[1].

Step-by-Step Methodology:

  • Kinase Reaction: Replicate steps 1-3 from the HTRF protocol in a solid white 384-well plate.

  • ATP Depletion: Add 5 µL of ADP-Glo Reagent. Incubate for 40 minutes at room temperature.

    • Causality: This reagent actively degrades all unconsumed ATP in the well. This is a critical step because it ensures that only the ADP generated by the kinase reaction remains, effectively eliminating background noise.

  • Kinase Detection: Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.

    • Causality: This reagent converts the generated ADP back into ATP, which then drives a coupled luciferase/luciferin reaction to produce light.

  • Readout: Measure luminescence on a microplate reader.

    • Causality: Luminescence relies on chemical energy rather than external light excitation. Therefore, it is entirely immune to compound auto-fluorescence or color quenching, successfully filtering out optical false positives from the primary screen.

Data Presentation & Hit Triage

The integration of the orthogonal assay allows for rapid stratification of hits. Table 1 summarizes representative triage data, demonstrating the identification of highly potent, cell-permeable leads, as well as the successful flagging of false positives.

Table 1: Representative HTS Hit Triage Data for Pyrazole-Derived Library

Compound IDR-Group (Electrophile)HTRF IC₅₀ (nM)ADP-Glo IC₅₀ (nM)HCT116 Viability IC₅₀ (µM)Selectivity (CDK8/CDK2)
PZA-001 Benzoyl chloride1,2501,310>102-fold
PZA-045 3-Fluorobenzoyl4204558.515-fold
PZA-112 4-Cyanobenzoyl15180.4>100-fold
PZA-113 4-Methoxybenzoyl>10,000>10,000>10N/A
PZA-204 2-Chlorophenylacetyl855,400 (FP)* >10N/A

*FP = False Positive. PZA-204 exhibited strong auto-fluorescence in the HTRF assay, artificially suppressing the FRET signal. The orthogonal ADP-Glo assay successfully identified this discrepancy, preventing wasted resources on a non-viable compound.

Mechanistic Insights: Targeting Oncogenic Signaling

Once validated, pyrazole-based CDK8 inhibitors function by competitively binding to the ATP pocket of the kinase[3]. CDK8 is a critical component of the Mediator complex, which regulates the transcription of several oncogenic pathways, including Wnt/β-catenin and STAT signaling[3]. By blocking CDK8 phosphorylation, these pyrazole derivatives halt the transcription of genes responsible for uncontrolled tumor proliferation.

Pathway A Oncogenic Stimulus B CDK8 / Mediator Complex A->B C Transcription Factors (STAT, Wnt/β-catenin) B->C Phosphorylation D Tumor Proliferation C->D Gene Expression E Pyrazole Inhibitor (PZA-112) E->B Competitive Inhibition

Fig 2. Mechanism of action of pyrazole-derived CDK8 inhibitors in oncogenic signaling.

Conclusion

The (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine scaffold is a powerful engine for kinase inhibitor discovery. By employing a self-validating HTS workflow that pairs HTRF with an orthogonal ADP-Glo luminescence assay, researchers can confidently triage thousands of pyrazole derivatives, eliminating optical false positives and rapidly advancing true, potent inhibitors into lead optimization and cellular viability testing.

References

  • Chemical Methodologies. "Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening." chemmethod.com. Available at: [Link]

  • MDPI. "Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects." mdpi.com. Available at: [Link]

Sources

Method

Experimental protocol for N-alkylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

An In-Depth Guide to the N-Alkylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine for Synthetic and Medicinal Chemistry Introduction: The Strategic Importance of N-Alkylation (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the N-Alkylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine for Synthetic and Medicinal Chemistry

Introduction: The Strategic Importance of N-Alkylation

(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is a versatile heterocyclic building block in drug discovery and development. The primary amino group serves as a critical handle for chemical modification, allowing for the systematic exploration of chemical space to optimize the pharmacological properties of lead compounds. N-alkylation, the introduction of an alkyl group onto the nitrogen atom, is a fundamental transformation used to generate libraries of analogues for structure-activity relationship (SAR) studies. These modifications can profoundly influence a molecule's potency, selectivity, solubility, and metabolic stability.

This guide provides detailed experimental protocols for two primary methods of N-alkylation: Reductive Amination and Direct Alkylation with Alkyl Halides . As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for procedural choices, ensuring that researchers can adapt and troubleshoot these protocols effectively. Reductive amination is presented as the preferred method for its superior control over the reaction, minimizing the common side reactions that plague direct alkylation techniques.[1][2]

Method 1: Reductive Amination - The Controlled Pathway to Secondary Amines

Reductive amination is a highly efficient and versatile one-pot method for N-alkylation.[3] It proceeds by first reacting the primary amine with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate. This intermediate is then reduced in situ to the desired secondary amine.[4] This approach is widely favored in medicinal chemistry because it inherently avoids the over-alkylation often seen with other methods, as the imine only forms once on the primary amine.[1]

Causality and Mechanistic Insight

The success of this one-pot reaction hinges on the choice of a mild reducing agent that selectively reduces the C=N bond of the imine in the presence of the more reactive C=O bond of the starting aldehyde or ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal reagent for this purpose due to its steric bulk and attenuated reactivity compared to reagents like sodium borohydride (NaBH₄).[1][5] The reaction is typically conducted in a non-protic solvent like dichloromethane (DCM) or dichloroethane (DCE) under neutral or weakly acidic conditions, which catalyzes imine formation without passivating the amine nucleophile through excessive protonation.

Reductive_Amination_Workflow cluster_prep Reactant Preparation cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification amine (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine solvent_prep Dissolve in DCM or DCE amine->solvent_prep carbonyl Aldehyde or Ketone (1.1 eq) carbonyl->solvent_prep imine_formation Imine Formation (Stir at RT, 1-2h) solvent_prep->imine_formation reduction Reduction (Add NaBH(OAc)₃, 1.5 eq) imine_formation->reduction completion Stir to Completion (Monitor by TLC/LC-MS) reduction->completion quench Quench with aq. NaHCO₃ completion->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify product Final N-Alkylated Product purify->product

Workflow for one-pot reductive amination.
Detailed Experimental Protocol: Reductive Amination

This protocol provides a general procedure that can be adapted for various aldehydes and ketones.

Materials and Reagents:

  • (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.0 eq.)

  • Aldehyde or Ketone (1.0-1.2 eq.)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Appropriate eluents for chromatography (e.g., Ethyl Acetate/Hexanes or DCM/Methanol)

Procedure:

  • Reactant Preparation: In a clean, dry round-bottom flask under a nitrogen or argon atmosphere, dissolve (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.0 eq.) and the selected aldehyde or ketone (1.1 eq.) in anhydrous DCM or DCE (to make a ~0.1 M solution).[3]

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours. The formation of the imine intermediate can be monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the consumption of the starting amine. For less reactive carbonyl compounds, the addition of a dehydrating agent like anhydrous MgSO₄ can be beneficial.[3]

  • Reduction: To the stirred solution, add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 5-10 minutes. A mild exotherm may be observed.

  • Reaction Completion: Continue to stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the imine intermediate is fully consumed (typically 3-24 hours).

  • Work-up: Carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer two more times with DCM.

  • Isolation: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3] Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system to afford the pure N-alkylated secondary amine.[3]

Method 2: Direct Alkylation with Alkyl Halides

Direct N-alkylation involves the reaction of the primary amine with an alkyl halide in the presence of a base. While seemingly straightforward, this S_N2 reaction is notoriously difficult to control.[1] The secondary amine product is often more nucleophilic than the starting primary amine, leading to a second alkylation event that produces a tertiary amine byproduct. In some cases, a third alkylation can occur to form a quaternary ammonium salt.

Causality and Mitigation of Side Reactions

Successful mono-alkylation requires careful control of reaction conditions to favor the initial reaction and disfavor subsequent ones. Key strategies include:

  • Stoichiometry: Using a slight excess of the starting amine can statistically favor mono-alkylation, although this is not ideal if the amine is valuable.

  • Slow Addition: Adding the alkyl halide dropwise to the amine solution ensures that its concentration remains low, minimizing the chance of it reacting with the newly formed product.[3]

  • Temperature Control: Conducting the reaction at a lower temperature (e.g., 0 °C or room temperature) can help manage the reaction rate and improve selectivity.[3]

  • Base Selection: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) is used to neutralize the hydrogen halide formed during the reaction, driving it to completion.[6][7]

Direct_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification amine (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine solvent_prep Dissolve in DMF or Acetonitrile amine->solvent_prep base Base (e.g., K₂CO₃, 2.0 eq) base->solvent_prep halide_add Dropwise Addition of Alkyl Halide (1.1 eq) at RT solvent_prep->halide_add heating Stir at RT or Heat (40-60°C) halide_add->heating monitoring Monitor by TLC/LC-MS (Watch for Dialkylation) heating->monitoring quench Quench with Water monitoring->quench extract Extract with Organic Solvent quench->extract dry_concentrate Dry (Na₂SO₄) & Concentrate extract->dry_concentrate purify Flash Column Chromatography dry_concentrate->purify product Final N-Alkylated Product(s) purify->product

Sources

Application

Application Note: Biological Screening Assays for Pyrazole-Based Compounds

Introduction: The Pyrazole Scaffold in Drug Discovery The pyrazole ring is a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry. Due to its planar structure and dual hydrogen-bond donor/a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring is a highly privileged, nitrogen-containing heterocyclic scaffold in medicinal chemistry. Due to its planar structure and dual hydrogen-bond donor/acceptor capabilities, the pyrazole moiety is exceptionally adept at docking into the highly conserved ATP-binding hinge region of protein kinases[1]. Consequently, pyrazole derivatives have become foundational in the development of targeted therapeutics, particularly as Janus kinase (JAK) inhibitors, cyclin-dependent kinase (CDK) modulators, and STAT3 pathway suppressors[2].

However, transitioning a pyrazole hit from a biochemical binder to a cellularly active, non-toxic lead requires a rigorous, multi-tiered screening cascade. Because pyrazoles are highly aromatic, they frequently exhibit intrinsic autofluorescence and redox activity, which can confound standard assay readouts. As an Application Scientist, I have designed this guide to detail a robust, self-validating screening workflow that bypasses these artifacts, ensuring high-confidence data from biochemical target engagement to phenotypic viability.

Screening Lib Pyrazole Compound Library Biochem Biochemical Assay (TR-FRET IC50) Lib->Biochem Cellular Target Engagement (NanoBRET EC50) Biochem->Cellular Active Hits Pheno Phenotypic Viability (ATP Luminescence CC50) Cellular->Pheno Cell Permeable Hit Lead Candidate Selection (High Potency, Low Toxicity) Pheno->Hit Therapeutic Window

Integrated screening cascade for pyrazole derivatives from biochemical to cellular assays.

Biochemical Profiling: TR-FRET Kinase Assay

Causality & Experimental Design

When screening pyrazole derivatives against kinases (e.g., JAK1/2), standard absorbance or steady-state fluorescence assays are prone to high false-positive rates due to the compounds' native autofluorescence. Time-Resolved Förster Resonance Energy Transfer (TR-FRET) solves this by utilizing a long-lifetime Europium (Eu) cryptate donor. By introducing a time delay (e.g., 50 µs) before measuring emission, short-lived compound autofluorescence completely decays, leaving only the target-specific FRET signal[1]. Furthermore, running the assay at the apparent Km​ for ATP ensures the system is highly sensitized to ATP-competitive pyrazole inhibitors while maintaining physiological relevance.

Protocol 1: Homogeneous TR-FRET JAK1 Inhibition Assay

Self-Validating System Requirements: Every assay plate must include a 100% inhibition control (10 µM Tofacitinib or Staurosporine) and a 0% inhibition control (1% DMSO vehicle). The assay is only deemed valid if the calculated Z'-factor is ≥0.6 .

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute pyrazole compounds in 100% DMSO. Transfer 100 nL of compounds to a 384-well low-volume white microplate using an acoustic liquid handler (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Enzyme Addition: Add 5 µL of recombinant JAK1 enzyme diluted in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35, 1 mM DTT). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the pyrazole to the kinase hinge region.

  • Reaction Initiation: Add 5 µL of a substrate mix containing ATP (at the predetermined Km​ of 3 µM) and biotinylated STAT3-derived peptide substrate. Centrifuge at 1000 x g for 1 minute and incubate for 60 minutes at 22°C.

  • Detection: Stop the reaction by adding 10 µL of Detection Buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), Eu-labeled anti-phospho antibody (donor), and Streptavidin-APC (acceptor).

  • Incubation & Readout: Incubate in the dark for 60 minutes. Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar FSX). Excitation: 337 nm; Emission 1: 665 nm (FRET); Emission 2: 615 nm (Eu donor).

  • Data Analysis: Calculate the emission ratio (665/615 nm). Normalize data against controls to generate IC₅₀ curves using 4-parameter logistic regression.

TR_FRET N1 1. Compound Incubation Pyrazole + Kinase N2 2. Kinase Reaction Add ATP + Substrate N1->N2 N3 3. Detection Reagents Eu-Ab + SA-APC N2->N3 N4 4. TR-FRET Readout Ratio 665/615 nm N3->N4

Biochemical TR-FRET workflow for evaluating pyrazole-based kinase inhibitors.

Cellular Target Engagement & Phenotypic Screening

Causality & Experimental Design

A sub-nanomolar biochemical IC₅₀ does not guarantee cellular efficacy. Pyrazoles must cross the lipid bilayer and compete with high intracellular ATP concentrations (typically 1–5 mM). To validate intracellular target engagement, NanoBRET assays are employed, bridging the gap between biochemical affinity and cellular efficacy.

Subsequently, phenotypic screening must assess general cytotoxicity. For pyrazoles, traditional MTS/MTT assays can be problematic because redox-active heterocycles can artificially reduce tetrazolium salts, masking cell death[3]. Instead, quantifying intracellular ATP via a luminescent luciferase reaction provides a highly sensitive, orthogonal readout for cell viability and antitumor efficacy[4].

Protocol 2: Multiplexed Luminescent Cell Viability (ATP) Assay

Self-Validating System Requirements: To rule out compound interference with the luciferase enzyme itself, a cell-free ATP standard curve spiked with the highest concentration of the pyrazole library must be run. Background luminescence is established using media-only wells.

Step-by-Step Methodology:

  • Cell Seeding: Seed target cancer cells (e.g., A549 or HepG2) at 2,000 cells/well in 40 µL of complete growth media into a 384-well opaque white tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Add 10 µL of 5X concentrated pyrazole derivatives (prepared in media from DMSO stocks) to the cells. The final DMSO concentration must not exceed 0.5%. Include Mitomycin C or Staurosporine as a positive control for cytotoxicity.

  • Incubation: Incubate the plates for 72 hours. To prevent edge effects, ensure the incubator is fully humidified and avoid using the outer perimeter wells for test compounds.

  • Reagent Preparation: Thaw the CellTiter-Glo (or equivalent ATP-dependent luminescent reagent) and equilibrate both the reagent and the assay plate to room temperature for 30 minutes. Crucial: Temperature gradients across the plate will cause severe variability in luciferase kinetics.

  • Lysis and Reaction: Add 50 µL of the luminescent reagent directly to each well. Place the plate on an orbital shaker at 500 rpm for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Readout: Measure luminescence using an integration time of 0.5 to 1.0 second per well. Calculate the CC₅₀ (Concentration causing 50% Cytotoxicity) relative to the vehicle control.

Data Presentation: Comparative Profiling

A successful screening campaign evaluates the "Therapeutic Window" or Selectivity Index (SI) of the compounds. The table below illustrates how quantitative data from the above protocols should be structured to identify lead candidates. A high SI indicates a compound that potently engages its target without causing off-target general cytotoxicity.

Compound IDJAK1 TR-FRET IC₅₀ (nM)NanoBRET Target Engagement EC₅₀ (nM)Cell Viability CC₅₀ (µM)Selectivity Index (CC₅₀ / EC₅₀)
Pyrazole-A 12.545.2> 100> 2200
Pyrazole-B 8.432.185.02648
Pyrazole-C 156.0410.512.530
Tofacitinib (Ctrl) 3.215.8> 100> 6300

Note: Pyrazole-B represents an ideal lead candidate, demonstrating strong biochemical potency that translates well into the cellular environment, while maintaining a vast therapeutic window before general cytotoxicity occurs.

References

  • Fragment-Based Discovery of Pyrazolopyridones as JAK1 Inhibitors with Excellent Subtype Selectivity. ACS Publications (Journal of Medicinal Chemistry). 1

  • Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2. ACS Medicinal Chemistry Letters.

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Molecules (MDPI). 4

  • Antitumor activity of novel pyrazole-based small molecular inhibitors of the STAT3 pathway in patient derived high grade glioma cells. PLOS One (via PMC). 2

  • Synthesis and biological validation of novel pyrazole derivatives with anticancer activity guided by 3D-QSAR analysis. Bioorganic & Medicinal Chemistry (via PubMed).3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Amide Coupling with (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

Welcome to the technical support and troubleshooting center for amide bond formation utilizing (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine . While this heteroaryl methanamine is a highly valuable building block in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support and troubleshooting center for amide bond formation utilizing (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine . While this heteroaryl methanamine is a highly valuable building block in medicinal chemistry, its unique structural topology—a nucleophilic primary amine positioned adjacent to a sterically demanding 1,3-dimethylpyrazole core—frequently leads to unexpected bottlenecks during synthesis.

This guide is designed to help researchers understand the mechanistic causality behind common failures and implement self-validating protocols to maximize yield and stereochemical purity.

Part 1: Troubleshooting & FAQs

Q1: I am using standard HATU/DIPEA conditions, but my LC-MS shows a poor yield and a major +99 Da mass impurity. What is happening? Causality: You are observing a guanidylation side reaction . HATU and HBTU are uronium/aminium salts. In a successful coupling, the carboxylic acid is rapidly activated to form an OAt/OBt active ester. However, the 3-methyl group on your pyrazole ring creates steric hindrance, slowing down the amine's attack on the active ester. Because (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine is a highly nucleophilic aliphatic amine, it will outcompete the slow amide formation by directly attacking the uronium carbon of unreacted HATU[1][2]. This forms a highly stable tetramethylguanidine (TMG) derivative (+99 Da mass shift), permanently capping your amine and terminating the reaction[3]. Solution: You must physically separate the activation step from the coupling step (see Protocol B below) or switch to a non-uronium coupling reagent like T3P[4].

Q2: My carboxylic acid is chiral. When coupling with this amine, I observe significant epimerization (>5%). How can I suppress this? Causality: Epimerization during amide coupling typically occurs via oxazolone formation or direct enolization of the activated ester. This pathway is exacerbated by two factors: the use of strong, unhindered bases (like DIPEA or TEA) and slow coupling kinetics[5]. Because the pyrazole amine is sterically hindered, the active ester persists longer in the basic solution, increasing the probability of racemization. Solution: Switch your coupling reagent to T3P (Propanephosphonic acid anhydride) and use a weaker, bulkier base such as Pyridine or N-ethylmorpholine (NEM)[6]. T3P generates a reactive intermediate that is highly resistant to oxazolone formation, drastically reducing epimerization even at room temperature[4][6].

Q3: What is the optimal solvent system for this specific amine? Causality: While DMF is the industry standard for peptide and amide coupling, the pyrazole ring can sometimes trap highly polar solvent molecules in the crystal lattice during isolation. Furthermore, uronium-based side reactions are often accelerated in DMF[2]. Solution: Ethyl acetate (EtOAc) or 2-MeTHF are excellent, sustainable alternatives. T3P is commercially supplied as a 50% solution in EtOAc, allowing for a homogeneous reaction mixture. This enables a highly efficient in-situ aqueous workup, as the phosphonic acid byproducts are completely water-soluble and easily partitioned away from the organic product layer[4][7].

Part 2: Quantitative Reagent Comparison

The following table summarizes the expected performance of various coupling systems when reacting sterically hindered heteroaryl methanamines with standard carboxylic acids.

Coupling SystemTypical YieldEpimerization RiskGuanidylation RiskRecommended Base
HATU (Co-addition) 40 - 60%ModerateHigh (+99 Da TMG impurity)DIPEA
HATU (Pre-activation) 75 - 90%High (Due to active ester lifespan)LowDIPEA
EDC / HOBt 60 - 80%ModerateNone (Non-uronium)NMM
T3P (50% in EtOAc) 85 - 95% Very Low (<1%)None (Non-uronium)Pyridine or NEM

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility, these protocols include built-in In-Process Controls (IPCs) to validate the chemical state before proceeding to the next step.

Protocol A: T3P-Mediated Coupling (Recommended for Chiral Acids)

This protocol utilizes T3P to entirely bypass guanidylation and suppress epimerization via weak base catalysis[6].

  • Preparation: Charge a dry flask with the Carboxylic Acid (1.0 eq) and (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.1 eq) in EtOAc (10 volumes).

  • Base Addition: Add Pyridine or N-ethylmorpholine (NEM) (3.0 eq). Causality: A weaker base prevents the enolization of the acid while still acting as an effective acid scavenger.

  • Cooling: Chill the mixture to 0–5 °C using an ice bath.

  • Activation: Dropwise add T3P (50% wt solution in EtOAc, 1.5 eq). Causality: Dropwise addition controls the mild exotherm, which is critical for maintaining stereochemical integrity[6].

  • Coupling & IPC: Remove the ice bath and stir at room temperature for 2–4 hours.

    • Self-Validation Check: Pull a 5 µL aliquot and analyze via LC-MS. The mass of the desired amide should be the base peak. The complete absence of a +99 Da mass confirms the reagent choice successfully bypassed the uronium side reaction.

  • Workup: Wash the organic layer sequentially with water (2x), 0.5 M HCl (1x), and saturated NaHCO₃ (1x). The T3P by-products are highly water-soluble and will be completely removed in the aqueous phase[4]. Dry over Na₂SO₄ and concentrate.

Protocol B: HATU Pre-Activation Method (For Non-Chiral Acids)

If T3P is unavailable, you must physically separate the activation and coupling steps to prevent the amine from reacting with the HATU reagent[3].

  • Activation: Dissolve the Carboxylic Acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF (5 volumes). Add DIPEA (2.0 eq) and stir at room temperature for 10 minutes.

    • Self-Validation Check: Quench a 5 µL aliquot into methanol and analyze via LC-MS. You should observe the methyl ester of your acid (confirming active ester formation) and the complete consumption of the starting acid mass. Do not proceed until the acid is fully consumed.

  • Amine Preparation: In a separate vial, dissolve (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.1 eq) and DIPEA (1.0 eq) in DMF (2 volumes).

  • Coupling: Add the amine solution dropwise to the activated acid mixture. Stir for 1–2 hours.

  • Workup: Dilute with EtOAc (15 volumes) and wash heavily with 5% LiCl aqueous solution (3x) to remove the DMF and tetramethylurea byproducts.

Part 4: Visualizations & Workflows

G Amine (1,3-Dimethyl-1H-pyrazol-4-yl) methanamine Amide Desired Amide (Target) Amine->Amide Guanidine Tetramethylguanidine (Side Product) Amine->Guanidine Direct Attack (Slow Activation) HATU HATU / HBTU (Uronium Salt) ActiveEster OAt / OBt Active Ester HATU->ActiveEster HATU->Guanidine Acid Carboxylic Acid + Base Acid->ActiveEster Fast Activation ActiveEster->Amide Amine Attack

Mechanism of HATU-mediated coupling vs. unwanted guanidylation side reaction.

Workflow Start Start: Amide Coupling with (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine CheckChiral Is the Carboxylic Acid chiral? Start->CheckChiral ChiralYes Yes: High Epimerization Risk CheckChiral->ChiralYes Yes ChiralNo No: Standard Coupling CheckChiral->ChiralNo No T3P_Path Use T3P + Pyridine / NEM in EtOAc (0°C to RT) ChiralYes->T3P_Path ChiralNo->T3P_Path Green chemistry preferred HATU_Path Use HATU + DIPEA in DMF (Pre-activate acid for 10 min) ChiralNo->HATU_Path Fast kinetics needed

Decision matrix for selecting coupling conditions to maximize yield and purity.

References

  • Guanidium Unmasked: Repurposing Common Amide Coupling Reagents for the Synthesis of Pentasubstituted Guanidine Bases The Journal of Organic Chemistry (ACS Publications)[Link]

  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE AMRI Global[Link]

  • How T3P is helping to advance API development Curia Global[Link]

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine Organic Letters (ACS Publications)[Link]

  • Speeding up sustainable solution-phase peptide synthesis using T3P® as a green coupling reagent: methods and challenges Green Chemistry (RSC Publishing)[Link]

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of Pyrazole Derivatives in Synthesis

Welcome to the Application Scientist Support Center. This resource provides mechanistic insights, troubleshooting guides, and field-proven protocols to resolve solubility bottlenecks during the synthesis, workup, and pur...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. This resource provides mechanistic insights, troubleshooting guides, and field-proven protocols to resolve solubility bottlenecks during the synthesis, workup, and purification of pyrazole derivatives.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q1: Why do pyrazole derivatives exhibit such notoriously poor solubility in both aqueous and organic media? A1: The poor solubility of pyrazoles is fundamentally driven by their crystal lattice energy and molecular structure. The planar aromaticity of the pyrazole ring promotes tight π-π stacking, while the presence of adjacent nitrogen atoms (one hydrogen-bond donor, one hydrogen-bond acceptor) facilitates strong intermolecular hydrogen bonding (1)[1]. This high lattice energy makes it thermodynamically difficult for solvent molecules to break the crystal lattice and solvate the compound.

Q2: How do structural modifications impact the solubility profile of my pyrazole target? A2: Substituent effects dictate the overall lipophilicity (LogP) and polarity of the molecule. Introducing highly reactive amines or methyl groups to the pyrazole ring can significantly modulate polarity, disrupting the crystal packing and improving interaction with hydrophobic domains or organic solvents (2)[2]. Conversely, bulky, non-polar aromatic substituents will drastically decrease aqueous solubility.

Q3: Can hydrotropes genuinely replace hazardous organic solvents in aqueous pyrazole synthesis? A3: Yes. Hydrotropes like sodium p-toluenesulfonate (NaPTS) are highly effective for green aqueous synthesis. Mechanistically, water hydrates the hydrotrope's head groups, decreasing their electrostatic attraction. As the head groups move apart, they displace water molecules that interact with the hydrophobic parts of the pyrazole, effectively solubilizing the organic reactants in an aqueous medium to accelerate multicomponent cyclocondensations (3)[3].

Part 2: Troubleshooting Guide (Scenario-Based)

Scenario A: My pyrazole derivative is precipitating out of the reaction mixture prematurely.

  • Causality: The product or intermediate has reached its saturation point before the reaction has gone to completion, halting the kinetic progress of the synthesis.

  • Solution: Employ a co-solvent system or adjust the temperature. Solubility in organic solvents increases with temperature because thermal energy helps overcome the intermolecular forces holding the lattice together (4)[4]. If heating causes degradation, add a highly polar aprotic co-solvent (e.g., DMSO or DMF) to disrupt hydrogen bonding and maintain a homogeneous phase.

Scenario B: I am experiencing emulsions and incomplete separation during aqueous workup.

  • Causality: Un-ionized pyrazoles often partition poorly between aqueous and organic phases, hovering at the interface and causing emulsions.

  • Solution: Exploit the weakly basic nature of the pyrazole ring. By adjusting the pH of the aqueous layer to be highly acidic (using 1M HCl), you protonate the basic pyrazole to form a highly water-soluble pyrazolium salt, forcing it into the aqueous phase and leaving non-basic impurities in the organic layer (1)[1].

Scenario C: I am struggling to purify my pyrazole derivative by recrystallization; it "oils out" or forms an amorphous powder.

  • Causality: Single-solvent systems often fail to balance solubility and saturation for pyrazoles, leading to rapid precipitation (amorphous powder) or liquid-liquid phase separation (oiling out) rather than ordered crystal nucleation.

  • Solution: Use a binary solvent system (a "good" solvent and a "poor" solvent). Dissolve the compound in a minimal amount of a hot "good" solvent, then add the "poor" solvent dropwise until turbidity is observed, creating a thermodynamically controlled supersaturated solution (5)[5].

Part 3: Strategy Visualization & Data Presentation

SolubilityStrategies Start Pyrazole Solubility Issue Phase Identify Reaction Phase Start->Phase Reaction During Synthesis Phase->Reaction Workup During Workup Phase->Workup Purification During Purification Phase->Purification Hydrotrope Aqueous: Add NaPTS (Hydrotrope) Reaction->Hydrotrope Cosolvent Organic: Co-solvent (DMSO/EtOH) Reaction->Cosolvent AcidBase Acid-Base Extraction (pH Adjustment) Workup->AcidBase Binary Binary Solvent Recrystallization Purification->Binary

Decision tree for resolving pyrazole solubility issues across synthesis phases.

Quantitative Summary of Solubility Enhancement Strategies
StrategyTarget PhaseMechanism of ActionRecommended Reagents / Solvents
Hydrotropy Aqueous SynthesisDisruption of water-water H-bonds; micellar-like encapsulationSodium p-toluenesulfonate (NaPTS)
Co-solvency Organic SynthesisReduction of dielectric constant; disruption of crystal latticeDMSO, DMF, Ethanol, Acetone
pH Adjustment Workup / ExtractionProtonation/Deprotonation to form highly soluble ionic salts1M HCl (for basic pyrazoles), 1M NaOH (for acidic pyrazoles)
Binary Solvent PurificationThermodynamic control of supersaturation and nucleationGood/Poor pairs (e.g., DCM/Hexane, EtOH/Water)

Part 4: Validated Experimental Protocols

Protocol 1: Aqueous Solubilization via Hydrotropy (NaPTS-Assisted Synthesis)

Self-Validation Check: The reaction mixture should transition from a heterogeneous suspension to a fine, milky emulsion or clear solution upon the addition of the hydrotrope.

  • Preparation: Add the solid pyrazole starting materials to a reaction vial containing water.

  • Hydrotrope Addition: Add 10-20 mol% of Sodium p-toluenesulfonate (NaPTS) to the aqueous mixture.

  • Agitation: Place the vial on a magnetic stirrer and heat to the desired reaction temperature (typically 60-80°C).

  • Monitoring: Observe the dissolution. The hydrotrope will displace water molecules interacting with the hydrophobic pyrazole core, enhancing reactant interaction (3)[3].

  • Isolation: Upon reaction completion, dilute with excess water to disrupt the hydrotropic effect, causing the synthesized pyrazole derivative to precipitate for easy filtration.

Protocol 2: Acid-Base Extraction for Basic Pyrazole Derivatives

Self-Validation Check: The target compound must completely disappear from the organic phase during the acidic wash (verify via TLC).

AcidBaseExtraction Crude Crude Mixture (Neutral Pyrazole) Acidify Add 1M HCl (Protonation) Crude->Acidify AqPhase Aqueous Phase (Pyrazolium Salt) Acidify->AqPhase Retain OrgPhase Organic Phase (Impurities) Acidify->OrgPhase Discard Basify Add 1M NaOH (Deprotonation) AqPhase->Basify Extract Extract w/ EtOAc (Pure Pyrazole) Basify->Extract

Workflow for the acid-base extraction of basic pyrazole derivatives.

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or Dichloromethane).

  • Acidic Wash (Protonation): Transfer to a separatory funnel and wash with 1M HCl. The basic pyrazole will protonate and migrate into the aqueous layer (1)[1].

  • Separation: Drain and retain the aqueous layer. Discard the organic layer containing non-basic impurities.

  • Basification (Deprotonation): Cool the aqueous layer in an ice bath. Slowly add 1M NaOH dropwise until the solution reaches pH 8-9. The neutral pyrazole will crash out of the solution.

  • Recovery: Extract the newly precipitated pyrazole with fresh Ethyl Acetate, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

Protocol 3: Binary Solvent Recrystallization

Self-Validation Check: If the solution does not become clear upon heating in the "good" solvent, insoluble impurities are present and a hot filtration step must be inserted before adding the "poor" solvent.

  • Dissolution: Place the crude pyrazole derivative in an Erlenmeyer flask. Add a minimal amount of a "good" solvent (e.g., hot Ethanol or Acetone) and heat with stirring until the solid dissolves completely.

  • Supersaturation: While maintaining heat, add a miscible "poor" solvent (e.g., Water or Hexane) dropwise until the solution becomes slightly turbid (5)[5].

  • Clarification: Add 1-2 drops of the hot "good" solvent just until the turbidity clears.

  • Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature, then transfer to an ice bath to maximize yield. Filter the resulting crystals.

Part 5: References

  • BenchChem Technical Support. Dealing with poor solubility of pyrazole derivatives during synthesis. Retrieved from 5

  • BenchChem Technical Support. Overcoming poor solubility of pyrazole derivatives during reaction workup. Retrieved from 1

  • BenchChem Technical Support. Improving solubility of pyrazole derivatives for reaction. Retrieved from 4

  • MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from 3

  • NIH / PMC. Structural Optimization and Biological Activity of Pyrazole Derivatives. Retrieved from 2

Sources

Troubleshooting

Technical Support Center: Freebasing (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when liberating highly polar, low-molecular-weight amines from their stable dicarboxylic acid salts.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when liberating highly polar, low-molecular-weight amines from their stable dicarboxylic acid salts. This guide provides field-proven, self-validating methodologies for the efficient removal of oxalate from (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine.

Compound Profile & The Freebasing Challenge

Before executing any protocol, it is critical to understand the physical properties of the target molecule, as these dictate the causality behind our experimental choices.

  • Target Compound: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

  • Molecular Formula: C₆H₁₁N₃

  • Molecular Weight: 125.17 g/mol 1

  • Physical State (Free Base): Colorless clear liquid 1

The Challenge: Standard liquid-liquid extraction (LLE) using aqueous sodium hydroxide and an organic solvent (like dichloromethane) often results in catastrophic yield loss. The primary aliphatic amine and the pyrazole core make the free base highly polar and water-soluble. Furthermore, because the free amine is a liquid at room temperature, aggressive solvent evaporation frequently leads to co-evaporation of the product.

Troubleshooting & FAQs

Q: Why is my yield so low when using standard aqueous basic extraction (NaOH / DCM)? A: Standard LLE relies on the free amine partitioning favorably into the organic phase. However, (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine has a very low LogP. When deprotonated with NaOH, the resulting free amine remains highly soluble in the aqueous layer. To solve this, we must use methods that bypass aqueous-organic partitioning entirely.

Q: Can I use Barium Hydroxide instead of Calcium Hydroxide for precipitation? A: While barium oxalate is insoluble, barium salts are highly toxic and complicate waste disposal. Calcium hydroxide is the industry standard because calcium oxalate monohydrate is exceptionally insoluble in water ( Ksp​≈2×10−9 ) [[2]](), non-toxic, and forms easily filterable crystals.

Q: Why does a white precipitate form when I dissolve my isolated free amine in a less polar organic solvent? A: This indicates incomplete freebasing. The precipitate is likely unreacted oxalate salt carrying over, as the salt is insoluble in solvents like ethyl acetate or 2-methyltetrahydrofuran (2-MeTHF). Ensure you are using a slight stoichiometric excess of base and allowing sufficient time for the oxalate to fully precipitate or exchange.

Core Experimental Protocols

Protocol A: Calcium Hydroxide Precipitation (Recommended for Scale-Up)

Causality & Self-Validation: This method leverages thermodynamic driving forces. As the reaction progresses, the deprotonation of the amine is driven forward by the continuous precipitation of CaC2​O4​ 2. The formation of a dense white precipitate serves as a visual, self-validating indicator that the oxalate is being successfully sequestered.

Step-by-Step Methodology:

  • Suspension: Suspend 1.0 equivalent of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate in a minimal volume of distilled water (approx. 5–10 mL per gram of salt).

  • Base Addition: Add 1.05 equivalents of finely powdered Calcium Hydroxide ( Ca(OH)2​ ).

  • Equilibration: Stir the suspension vigorously at room temperature for 2 to 4 hours. You will observe a distinct change in the texture of the suspension as crystalline calcium oxalate forms.

  • Filtration: Filter the mixture through a tightly packed pad of Celite to remove the fine inorganic precipitate. Wash the filter cake with a small volume of cold methanol to ensure complete recovery of the amine.

  • Concentration (Critical Step): Concentrate the filtrate under reduced pressure. You must maintain the water bath temperature strictly below 30 °C. Because the free base is a low-molecular-weight liquid 1, higher temperatures will cause it to volatilize under a vacuum.

  • Polishing: Re-dissolve the resulting residue in anhydrous 2-MeTHF or Acetonitrile. Filter through a 0.22 µm syringe filter to remove any trace inorganic salts, then concentrate again to yield the pure free base.

Protocol B: Anion Exchange Chromatography (Recommended for High Purity / Small Scale)

Causality & Self-Validation: Strong base anion exchange resins operate by reversibly exchanging their counterions 3. By passing the oxalate salt through a hydroxide-form resin, the divalent oxalate is permanently trapped on the polymer matrix due to its high affinity, while hydroxide ions are released to neutralize the amine. The eluent contains absolutely no inorganic salts, validating the purity of the output.

Step-by-Step Methodology:

  • Resin Preparation: Pack a glass column with a strong base anion exchange resin (e.g., Amberlyst A26 OH form). Wash the resin bed with 5 column volumes (CV) of distilled water, followed by 3 CV of methanol 3.

  • Loading: Dissolve the oxalate salt in a minimal amount of methanol (or water if solubility is poor). Load the solution onto the resin.

  • Elution: Elute the column with methanol at a flow rate of 1–2 drops per second. The resin will trap the oxalate and release the neutralized free amine.

  • Fraction Collection: Monitor the fractions using TLC (Ninhydrin stain) or LC-MS.

  • Isolation: Combine the amine-containing fractions and carefully evaporate the solvent under reduced pressure (< 30 °C) to isolate the clear liquid product.

Quantitative Method Comparison

ParameterProtocol A: Ca(OH)₂ PrecipitationProtocol B: Ion Exchange Resin
Optimal Scale > 1 gram (Bulk synthesis)< 1 gram (Analytical/Small scale)
Yield Expectation 85 - 95%90 - 98%
Purity (Inorganic) Moderate (Requires final polishing step)Very High (Salt-free eluent)
Reagent Cost Very LowModerate (Resin cost)
Time to Complete 4 - 6 hours2 - 3 hours

Experimental Workflow Visualization

Workflow Start Oxalate Salt of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine MethodA Method A: Ca(OH)2 Precipitation Start->MethodA Aqueous/MeOH MethodB Method B: Anion Exchange Resin Start->MethodB MeOH Solution CaOx Precipitate CaC2O4 (Ksp ~ 2 x 10^-9) MethodA->CaOx Add Ca(OH)2 ResinTrap Oxalate trapped on resin matrix MethodB->ResinTrap OH- Form Resin Filter Filtration (Remove Inorganics) CaOx->Filter Visual Indicator Elute Elution with MeOH ResinTrap->Elute Ion Exchange Evap Careful Evaporation (Temp < 30 °C) Filter->Evap Filtrate Elute->Evap Eluent Product Pure Free Amine (Clear Liquid) Evap->Product Avoid Volatilization

Workflow for freebasing (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate via two methods.

References

  • Title: (1,3-Dimethyl-1H-pyrazol-4-yl)methylamine - Properties and Applications Source: Chem-Impex International URL: 1

  • Title: 7.1: Solubility Product Constant, Ksp - Calcium Oxalate Source: Chemistry LibreTexts URL: 2

  • Title: DuPont™ Ion Exchange Resins Fundamentals of Ion Exchange Tech Fact Source: DuPont Water Solutions URL: 3

Sources

Optimization

Technical Support Center: Strategies for Selective Mono-alkylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine

Welcome to the technical support center for the selective N-alkylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encounte...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the selective N-alkylation of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with di-alkylation during their synthetic campaigns. Here, we provide in-depth troubleshooting advice, detailed protocols for alternative methods, and a discussion of the underlying chemical principles to empower you to achieve your desired mono-alkylated products with high selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: Why is di-alkylation a common problem when reacting (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine with an alkylating agent?

A1: The issue of di-alkylation, or over-alkylation, is a classic challenge in amine chemistry.[1][2] The root cause lies in the relative nucleophilicity of the amines involved. The product of the initial mono-alkylation, a secondary amine, is often more nucleophilic than the starting primary amine.[1][2] This increased nucleophilicity makes the mono-alkylated product more reactive towards the alkylating agent than the starting material. This creates a "runaway train" effect, where the desired product is quickly consumed to form the undesired di-alkylated product, leading to a mixture of primary, secondary, and tertiary amines.[1]

graph TD; A[Primary Amine (Starting Material)] -- "+ Alkyl Halide (R-X)" --> B(Mono-alkylated Secondary Amine (Desired Product) ); B -- "More Nucleophilic!" --> C{Di-alkylated Tertiary Amine (Undesired Byproduct) }; B -- "+ Alkyl Halide (R-X)" --> C;
Figure 1: The "Runaway Train" effect leading to di-alkylation.
Q2: I'm observing a significant amount of the di-alkylated product in my reaction. What are the primary strategies to favor mono-alkylation?

A2: There are three main strategies to promote selective mono-alkylation:

  • Control of Reaction Conditions for Direct Alkylation: This involves carefully manipulating stoichiometry, temperature, and the rate of addition of your alkylating agent to favor the initial reaction and disfavor the subsequent over-alkylation.

  • Reductive Amination: This is a widely used and often superior method for the controlled synthesis of secondary amines from primary amines.[1][3] It involves the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine, which is then reduced.

  • Use of Protecting Groups: This strategy involves "masking" one of the N-H protons of the primary amine, thereby preventing di-alkylation.[4][5] After the mono-alkylation is complete, the protecting group is removed.

The best strategy for your specific synthesis will depend on the nature of your alkylating agent, the scale of your reaction, and the functional group tolerance required.

graph TD; subgraph "Decision Workflow for Mono-Alkylation" A[Start: Need to Mono-alkylate (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine] --> B{What is your alkylating agent?}; B -- "Alkyl Halide" --> C{Have you tried optimizing direct alkylation?}; B -- "Aldehyde or Ketone" --> D[Reductive Amination is the preferred method.]; C -- "No" --> E[Attempt direct alkylation with controlled stoichiometry, slow addition, and low temperature.]; C -- "Yes, still getting di-alkylation" --> F{Is the pyrazole ring and other functional groups stable to acid/base?}; F -- "Yes" --> G[Protecting Group Strategy is a robust option.]; F -- "No" --> H[Consider alternative methods like reductive amination if possible, or specialized reagents.]; end
Figure 2: Decision workflow for selecting a mono-alkylation strategy.

Troubleshooting Guide 1: Direct Alkylation

Direct alkylation can be a viable method for mono-alkylation if carefully controlled. If you are observing significant di-alkylation, consider the following troubleshooting steps.

Issue: High Percentage of Di-alkylated Product
Parameter Explanation Recommended Action
Stoichiometry Using an excess of the alkylating agent will drive the reaction towards the di-alkylated product.Use a 1:1 or a slight excess (1.1:1) of the amine to the alkylating agent.[6]
Rate of Addition A high local concentration of the alkylating agent will increase the likelihood of the mono-alkylated product reacting again.Add the alkylating agent dropwise or via a syringe pump over an extended period.[7]
Temperature Higher temperatures can increase the rate of the second alkylation.Start the reaction at a low temperature (e.g., 0 °C or -78 °C) and allow it to slowly warm to room temperature.[6]
Solvent The solvent can influence the relative rates of the first and second alkylation.Consider using ionic liquids, as they have been shown to reduce over-alkylation.[8][9]
Base The choice of base can impact selectivity.Cesium hydroxide has been reported to promote selective N-monoalkylation of primary amines.[10]
Experimental Protocol: Controlled Direct Mono-alkylation
  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.1 equivalents) and a suitable base (e.g., K₂CO₃, 1.5 equivalents) in an anhydrous solvent (e.g., DMF or acetonitrile).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Slow Addition of Alkylating Agent: Add the alkylating agent (1.0 equivalent) dropwise to the stirred reaction mixture over a period of 1-2 hours.

  • Reaction Monitoring: Allow the reaction to slowly warm to room temperature and monitor its progress by TLC or LC-MS, paying close attention to the formation of the di-alkylated byproduct.

  • Work-up: Once the starting material is consumed and the formation of the mono-alkylated product is maximized, quench the reaction with water and extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting Guide 2: Reductive Amination

Reductive amination is a highly reliable method for achieving selective mono-alkylation.[1][3] It proceeds via the formation of an imine intermediate, which is then reduced.

Key Advantages of Reductive Amination:
  • High Selectivity: The imine formed from a primary amine and an aldehyde/ketone has only one site for reduction, inherently preventing over-alkylation.[3]

  • Mild Conditions: A variety of mild reducing agents can be used that are compatible with many functional groups.

  • One-Pot Procedure: The imine formation and reduction can often be carried out in the same reaction vessel.[1]

Choosing the Right Reducing Agent
Reducing Agent Key Features Typical Solvents
Sodium triacetoxyborohydride (NaBH(OAc)₃) Mild and selective for imines over carbonyls. The most commonly used reagent.DCE, DCM, THF
Sodium cyanoborohydride (NaBH₃CN) Also selective for imines, but is toxic.MeOH
Sodium borohydride (NaBH₄) Can also reduce aldehydes and ketones, so imine formation should be complete before its addition.MeOH, EtOH
Experimental Protocol: Reductive Amination
  • Imine Formation: In a round-bottom flask, dissolve (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.0 equivalent) and the desired aldehyde or ketone (1.0-1.2 equivalents) in a suitable anhydrous solvent (e.g., DCE or MeOH). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. A catalytic amount of acetic acid can be added to promote this step.[1] For less reactive carbonyls, a dehydrating agent like MgSO₄ or molecular sieves can be added.

  • Reduction: Add the chosen reducing agent (e.g., NaBH(OAc)₃, 1.5 equivalents) portion-wise to the stirred solution. Be aware that the addition may be exothermic.

  • Reaction Monitoring: Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the imine intermediate is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent.

  • Purification: Purify the product by flash column chromatography.

Troubleshooting Guide 3: Protecting Group Strategy

For challenging cases or when direct alkylation and reductive amination are not feasible, a protecting group strategy offers a robust solution.[4]

graph TD; subgraph "Protecting Group Workflow" A[Primary Amine] -- "1. Protection" --> B(Protected Amine); B -- "2. Mono-alkylation" --> C(Alkylated Protected Amine); C -- "3. Deprotection" --> D[Mono-alkylated Secondary Amine]; end
Figure 3: General workflow for the protecting group strategy.
Choosing a Suitable Protecting Group

The choice of protecting group is crucial and depends on the stability of your molecule to the protection and deprotection conditions.

Protecting Group Abbreviation Protection Conditions Deprotection Conditions Key Features
tert-Butoxycarbonyl BocBoc₂O, base (e.g., TEA, DMAP)[11]Strong acid (e.g., TFA, HCl)Stable to a wide range of conditions, orthogonal to Fmoc and Cbz groups.[11]
Benzyloxycarbonyl Cbz, ZCbz-Cl, baseCatalytic hydrogenation (H₂, Pd/C)[12]Orthogonal to Boc and Fmoc.
Fluorenylmethyloxycarbonyl FmocFmoc-Cl, baseBase (e.g., piperidine)[12]Stable to acid and hydrogenation, orthogonal to Boc and Cbz.[12]
Trityl TrtTrt-Cl, baseMild acidBulky group that prevents di-alkylation.[4]
Experimental Protocol: Boc Protection, Alkylation, and Deprotection

Step 1: Boc Protection

  • Reaction Setup: Dissolve (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.0 equivalent) and a base such as triethylamine (1.5 equivalents) in a suitable solvent like dichloromethane (DCM).

  • Addition of Boc Anhydride: Cool the solution to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) portion-wise.

  • Reaction: Allow the mixture to warm to room temperature and stir until the starting amine is consumed (monitor by TLC).

  • Work-up and Purification: Wash the reaction mixture with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography if necessary to obtain the Boc-protected amine.

Step 2: Mono-alkylation of the Boc-Protected Amine

  • Deprotonation: In an inert atmosphere, dissolve the Boc-protected amine (1.0 equivalent) in an anhydrous aprotic solvent like THF or DMF. Cool to 0 °C and add a strong base such as sodium hydride (NaH) (1.1 equivalents).

  • Alkylation: After gas evolution ceases, add the alkylating agent (1.0-1.2 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Work-up and Purification: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product, dry the organic layer, and purify as needed.

Step 3: Boc Deprotection

  • Acidic Cleavage: Dissolve the Boc-protected secondary amine in a suitable solvent (e.g., DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of HCl in dioxane.

  • Reaction: Stir at room temperature for 1-2 hours or until the deprotection is complete (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. If TFA was used, co-evaporation with a solvent like toluene can help remove residual acid. If an HCl salt is formed, it can be neutralized with a base during a subsequent aqueous work-up to yield the free amine.

References

  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters, 26(23), 4926–4931. [Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. PubMed.[Link]

  • Ways to reduce the bis amination during a reductive amination? (2023). Reddit.[Link]

  • Roychowdhury, P., Waheed, S., Sengupta, U., Herrera, R. G., & Powers, D. C. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. ResearchGate.[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2022). PMC.[Link]

  • Strategy for the controlled N,N‐dialkylation by sequential... (n.d.). ResearchGate.[Link]

  • Synthesis of secondary and tertiary amines. (n.d.). Organic Chemistry Portal.[Link]

  • Amine synthesis by reductive amination (reductive alkylation). (n.d.). Organic Chemistry Portal.[Link]

  • Protecting Groups. (2017). Lokey Lab Protocols - Wikidot.[Link]

  • An amine protecting group deprotectable under nearly neutral oxidative conditions. (2018). Beilstein Journal of Organic Chemistry.[Link]

  • Reductive Amination, and How It Works. (2017). Master Organic Chemistry.[Link]

  • Reductive Amination - Common Conditions. (n.d.). Organic Chemistry.[Link]

  • Reductive Amination Revisited: Reduction of Aldimines with Trichlorosilane Catalyzed by Dimethylformamide Functional Group Tolerance, Scope, and Limitations. (2021). The Journal of Organic Chemistry.[Link]

  • The preparation of protected amines or alkylated amino acids. (n.d.).
  • Green approach toward protection of secondary amine in pyrazole nucleus by PEG-400 and Boc catalyst. (2020). Journal of Applied Pharmaceutical Science.[Link]

  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.[Link]

  • Inorganic Iodide Catalyzed Alkylation of Amines with Primary Alcohols. (2025). CCS Chemistry.[Link]

  • A New Measurement of Amine Steric Hindrance – N Exposure. (n.d.). OSTI.GOV.[Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2003). ResearchGate.[Link]

  • Protecting Groups for Amines: Carbamates. (2018). Master Organic Chemistry.[Link]

  • Kinetic vs. Thermodynamic Control in Reactions. (n.d.). Scribd.[Link]

  • Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. (2022). Chemical Science.[Link]

  • Direct mono-N-alkylation of amines in ionic liquids: chemoselectivity and reactivity. (2003). Green Chemistry.[Link]

  • Synthesis of Amines. (2025). Chemistry LibreTexts.[Link]

  • Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.[Link]

  • Kinetic and Thermodynamic Control. (n.d.). Dalal Institute.[Link]

  • Programmable Mono-/Di-alkylation of Amines with Aldehydes Over a Pdδ --H Electrocatalyst. (2025). Angewandte Chemie.[Link]

  • Amine Reactivity. (n.d.). MSU chemistry.[Link]

  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. (2022). MDPI.[Link]

  • Base-Promoted Deprotection of tert-Butyl 4-(1-(3-(cyanomethyl)-1-(ethylsulfonyl)azetidin-3-yl)-1H-pyrazol-4-yl)-7H-pyrrolo[2,3-d]pyrimidine-7carboxylate: Preservation of a Nitrile Functional Group under Mild Conditions. (2026). ChemRxiv.[Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). Semantic Scholar.[Link]

  • 11 questions with answers in ALKYLATING AGENTS. (n.d.). ResearchGate.[Link]

  • Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst. (n.d.). Organic Chemistry Portal.[Link]

  • Alkylating antineoplastic agent. (n.d.). Wikipedia.[Link]

  • Alkylating Agents. (2016). Oncohema Key.[Link]

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Troubleshooting

HPLC method development for pyrazole-4-methanamine analogs

Welcome to the Technical Support Center for HPLC Method Development of Pyrazole-4-methanamine Analogs. As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presen...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for HPLC Method Development of Pyrazole-4-methanamine Analogs.

As a Senior Application Scientist, I have designed this guide to address the unique chromatographic challenges presented by this class of compounds. Pyrazole-4-methanamines feature a weakly basic pyrazole ring and a strongly basic primary aliphatic amine (pKa ~9.5–10.5). Consequently, they are highly polar and exist as positively charged cations under standard acidic reversed-phase (RP) conditions. This dual-nature leads to two primary failure modes: catastrophic loss of retention (elution in the void volume) and severe peak tailing due to secondary electrostatic interactions with residual column silanols.

This center provides field-proven, self-validating methodologies to overcome these challenges using both Reversed-Phase Liquid Chromatography (RP-LC) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Section 1: Core Method Development Workflows

Workflow A Start: Pyrazole-4-methanamine Method Development B Assess Analyte Polarity (LogP & pKa) A->B C Reversed-Phase (RP-LC) (LogP > 0) B->C Moderate/High Hydrophobicity D HILIC Mode (LogP < 0) B->D Highly Polar/Hydrophilic E High pH (pH 10.5-11) Deprotonate Amine Use Hybrid C18 C->E Suppress Ionization (pKa + 1) F Low pH (pH 2-3) Protonate Silanols Use Polar-Embedded C18 C->F Ion-Pairing / Acidic G Amide/Silica Column >70% ACN + NH4Ac/Formate D->G Partitioning into Water Layer

Fig 1: Method development decision tree for pyrazole-4-methanamine analogs based on analyte polarity.

Protocol A: High-pH Reversed-Phase LC (The Deprotonation Strategy)

Causality: To retain a highly polar basic amine on a hydrophobic C18 stationary phase, you must neutralize its charge. The mobile phase pH must be at least 2 units above the analyte's pKa to ensure >99% deprotonation[1]. For pyrazole-4-methanamines (pKa ~10), a pH of 11.5 is required to render the molecule neutral and maximize hydrophobic interaction. Step-by-Step Methodology:

  • Column Selection: Select a high-pH stable hybrid silica C18 column (e.g., Waters XBridge or Phenomenex Gemini) designed to withstand pH 12 without silica dissolution.

  • Mobile Phase Preparation:

    • Aqueous (A): 10 mM Ammonium Bicarbonate, adjusted to pH 11.5 with Ammonium Hydroxide.

    • Organic (B): 100% Acetonitrile (ACN) or Methanol (MeOH).

  • Gradient: Start at 2% B, hold for 1 min, ramp to 60% B over 10 mins. Flow rate: 1.0 mL/min. Column Temp: 40°C.

  • Self-Validation Step: Inject a mixed standard of your pyrazole-4-methanamine and a neutral hydrophobic marker (e.g., naphthalene). If the amine retains well (k' > 2) and both peaks exhibit an asymmetry factor (As) between 0.9 and 1.2, the deprotonation strategy is validated. If the amine still tails while the neutral marker is symmetric, the pH is insufficiently high to fully deprotonate the primary amine.

Protocol B: HILIC (The Partitioning Strategy)

Causality: If the analog is too polar to retain on C18 even at high pH, HILIC is the superior alternative[2]. HILIC utilizes a polar stationary phase and a highly organic mobile phase. Retention is driven by the partitioning of the polar amine into a water-enriched layer immobilized on the silica surface[2]. The elution order in HILIC is the reverse of RP-LC: least polar to most polar[3]. Step-by-Step Methodology:

  • Column Selection: Select an Amide-bonded or Zwitterionic (ZIC-HILIC) column. These phases hold a robust water layer and minimize secondary ion-exchange compared to bare silica.

  • Mobile Phase Preparation:

    • Aqueous (A): 100 mM Ammonium Formate, pH 3.0 (Buffer concentration must be high in the aqueous portion to ensure a final concentration of ~10 mM in the mixed mobile phase).

    • Organic (B): 100% Acetonitrile (Do not use Methanol, as it disrupts the immobilized water layer).

  • Gradient: Start at 90% B. Elution is promoted by increasing the water content (decreasing B to 60% over 15 mins)[3].

  • Self-Validation Step: Monitor system backpressure. Inject toluene (an unretained void marker in HILIC) and cytosine (a retained polar marker). When the retention time of cytosine stabilizes across three consecutive injections (RSD < 1%), the water-layer equilibration is complete, validating the system for sample analysis.

Section 2: Quantitative Data & Selection Matrices

Table 1: Mobile Phase Buffer Selection for Basic Amines

Buffer System Working pH Range Volatility (MS Compatible) Mechanistic Effect on Pyrazole-4-methanamine
0.1% Trifluoroacetic Acid (TFA) 1.5 - 2.5 Low (Causes MS Suppression) Protonates amine (R-NH3+); acts as a strong ion-pair to increase retention.
0.1% Formic Acid 2.0 - 3.0 High (Excellent for MS) Protonates amine; weak ion-pairing, often leads to early void elution on C18.
10 mM Ammonium Acetate 3.8 - 5.8 High Partial ionization state; high risk of peak splitting and poor reproducibility.

| 10 mM Ammonium Bicarbonate | 9.0 - 11.5 | High | Deprotonates amine (R-NH2); maximizes hydrophobic retention on RP-LC. |

Table 2: Column Chemistry Comparison

Column Chemistry Recommended Mode Polarity / LogP Target Key Advantage for Basic Amines
Hybrid Silica C18 RP-LC (High pH) LogP > 0.5 Stable at pH 12; allows complete deprotonation of primary amines.
Polar-Embedded C18 RP-LC (Low pH) LogP 0 to 1.5 Internal polar group shields residual silanols, reducing peak tailing.
Zwitterionic HILIC HILIC LogP < 0 Strong water layer retention; separates highly polar analogs efficiently.

| Amide-Bonded Silica | HILIC | LogP < 0 | Excellent hydrogen bonding; highly reproducible for basic compounds. |

Section 3: Troubleshooting Guides & FAQs

Tailing T1 Issue: Severe Peak Tailing Asymmetry Factor (As) > 1.5 T2 Identify Root Cause via Neutral Marker Injection T1->T2 T3 Secondary Interactions (Ion-Exchange with Silanols) T2->T3 Amine tails, Marker symmetric T4 Mass Overload (Column Capacity Exceeded) T2->T4 Fronting/Tailing at High Conc. T5 Extra-Column Volume / Dead Volume T2->T5 Both Amine & Marker tail S1 Lower pH to <3.0 (Protonate Si-O- to Si-OH) T3->S1 Acidic Mobile Phase S2 Raise pH to >10.5 (Deprotonate R-NH3+ to R-NH2) T3->S2 Basic Mobile Phase S3 Reduce Injection Volume or Concentration T4->S3 S4 Check Fittings & Tubing Ensure Proper Seating T5->S4

Fig 2: Logical troubleshooting workflow for diagnosing and resolving peak tailing in basic amines.

Q1: Why am I experiencing severe peak tailing (As > 1.5) for my pyrazole-4-methanamine, and how do I fix it? Expert Answer: Classical peak tailing for basic compounds in reversed-phase methods is predominantly caused by strong ionic interactions between the positively charged primary amine and negatively charged, deprotonated residual silanols (Si-O⁻) on the silica surface[4]. Self-Validating Diagnostic: Inject a neutral marker (e.g., toluene). If the neutral marker is perfectly symmetric but your pyrazole analog tails, the root cause is chemical (silanol interactions). If both peaks tail, the issue is physical (e.g., column void, dead volume). Resolution:

  • Protonate the Silanols: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic acid (TFA). At this pH, silanols are protonated (Si-OH) and neutral, eliminating the ion-exchange mechanism[5].

  • Deprotonate the Amine: Raise the pH to > 10.5 to neutralize the primary amine, removing its ability to interact electrostatically with the silanols.

Q2: My compounds elute in the void volume (t0) on a standard C18 column. How can I increase retention? Expert Answer: Pyrazole-4-methanamines are highly hydrophilic. In a standard acidic mobile phase, the amine is fully protonated, drastically reducing its LogD and preventing hydrophobic partitioning into the C18 stationary phase. Resolution:

  • Switch to a HILIC method, which is specifically designed to retain highly polar compounds[2].

  • If you must use RP-LC, employ an Ion-Pairing Reagent . Adding 0.05% Heptafluorobutyric acid (HFBA) to the mobile phase creates a neutral, hydrophobic ion-pair complex with the primary amine, significantly increasing retention on a C18 column.

Q3: I switched to HILIC, but my retention times are drifting continuously. Is the column degrading? Expert Answer: No, the column is likely not degrading. HILIC requires significantly longer equilibration times than RP-LC. The retention mechanism depends on the formation of a stable, water-enriched pseudo-stationary layer on the silica surface. Resolution: Flush the column with at least 20–50 column volumes of your starting mobile phase (e.g., 90% ACN / 10% Buffer) before the first injection. Ensure your sample diluent matches the starting mobile phase (high organic); injecting a sample dissolved in 100% water will disrupt the localized water layer and cause severe peak distortion and retention time drift.

Section 4: References

  • Title: HPLC Method Development: Peak Asymmetry Source: aapco.org URL:

  • Title: Top Three HPLC Method Development Tips | LCGC International Source: chromatographyonline.com URL:

  • Title: Reversed Phase HPLC Method Development Source: phenomenex.com URL:

  • Title: Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique Source: nih.gov URL:

  • Title: What is HILIC mode - HPLC Source: hplc.eu URL:

Sources

Reference Data & Comparative Studies

Validation

Comparative SAR Guide: Pyrazole-4-Methanamine vs. Pyrazole-5-Methanamine in Drug Discovery

Executive Summary The pyrazole scaffold is a cornerstone of modern medicinal chemistry, offering exceptional metabolic stability and diverse hydrogen-bonding capabilities. When functionalizing this heterocycle with a met...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, offering exceptional metabolic stability and diverse hydrogen-bonding capabilities. When functionalizing this heterocycle with a methanamine linker, the regiochemistry—specifically at the C4 versus C5 position—dictates the molecule's physicochemical properties, vector geometry, and biological target profile. This guide provides an objective, data-driven comparison of pyrazole-4-methanamine and pyrazole-5-methanamine , equipping drug development professionals with the structural-activity relationship (SAR) insights required for rational lead optimization.

Structural & Electronic Causality

The decision to utilize a C4 or C5 methanamine fundamentally alters the pharmacophore's behavior within a biological system:

  • Vector Geometry & Sterics: The pyrazole-4-methanamine provides a linear, symmetrical projection. Because the C4 position is distal to the pyrazole nitrogens, the amine is highly solvent-exposed and experiences minimal steric hindrance. Conversely, pyrazole-5-methanamine projects a "bent" vector. Its proximity to the N1/N2 heteroatoms (and any associated N-alkyl/aryl substituents) creates a highly sterically constrained environment.

  • Electronic Effects (pKa): The basicity of the primary amine is heavily influenced by its position. The C5-methanamine experiences a strong inductive electron-withdrawing effect (-I) from the adjacent pyrazole nitrogens, which lowers its pKa. The C4-methanamine, being further removed from these heteroatoms, maintains a higher pKa, altering its protonation state and solubility (LogP/LogD) at physiological pH.

  • Conformational Locking: C5-methanamines can engage in intramolecular hydrogen bonding with an unsubstituted adjacent pyrazole NH, locking the molecule into a rigid conformation. This is highly advantageous for minimizing entropic penalties upon binding to specific, constrained target pockets.

SAR_Comparison P4M Pyrazole-4-methanamine (Linear Vector) Elec4 Higher pKa Minimal Inductive Effect P4M->Elec4 App4 DHODH / Meprin Inhibitors (Deep Pocket Binding) P4M->App4 P5M Pyrazole-5-methanamine (Bent Vector) Elec5 Lower pKa Strong Inductive Effect P5M->Elec5 App5 11β-HSD1 / Anticancer (Sterically Constrained) P5M->App5

Figure 1: Divergent SAR trajectories and physicochemical profiles of C4 vs. C5 pyrazole methanamines.

Comparative SAR Case Studies

Pyrazole-4-Methanamine: Linear Extension in DHODH and Meprin Inhibition

Because of its linear projection, the C4-methanamine is ideal for probing deep, narrow hydrophobic channels. In the optimization of pyrrole-based antimalarials, researchers utilized the 1H-pyrazole-4-methanamine scaffold to target Plasmodium falciparum dihydroorotate dehydrogenase (DHODH)[1]. The unhindered C4 geometry allowed the molecule to achieve optimal binding within the DHODH pocket, yielding extraordinary potency with an IC50 of < 0.030 μM[2]. Similarly, in the development of Meprin α and β metalloprotease inhibitors, the symmetrical orientation of 3,5-diphenylpyrazole-4-methanamine derivatives allowed for highly favorable interactions within the S1' subsite, achieving low nanomolar inhibitory activity[3].

Pyrazole-5-Methanamine: Steric Constraint in 11β-HSD1 and Oncology Targets

Targets with spherical or highly constrained binding pockets often reject the linear C4 analogs in favor of the bent C5 vector. For example, derivatives of pyrazole-5-methanamine (such as 4-bromo-1-ethyl-N-methyl-1H-pyrazole-5-methanamine) have been heavily utilized in the development of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors for the treatment of Type II diabetes and metabolic syndrome[4]. Furthermore, these sterically constrained C5 scaffolds have demonstrated targeted cytotoxicity against MCF7 (breast) and A549 (lung) cancer cell lines, where the bent geometry is hypothesized to better complement specific kinase active sites[5].

Quantitative SAR Data Comparison

Feature / PropertyPyrazole-4-Methanamine ScaffoldPyrazole-5-Methanamine Scaffold
Vector Geometry Linear, symmetrical extensionBent, asymmetrical projection
Steric Environment Low hindrance (solvent exposed)High hindrance (adjacent to N1/N2)
Electronic Profile Higher pKa, weaker inductive effectLower pKa, strong -I inductive effect
Primary Target Class DHODH, Meprin α/β, TgMyoA11β-HSD1, Oncology targets (MCF7/A549)
Representative IC50 < 0.030 μM (P. falciparum DHODH)Low μM range (Anticancer screening)

Self-Validating Experimental Workflows

To ensure scientific integrity, the following protocols are designed as self-validating systems. The causality behind each reagent and analytical choice is explicitly defined to prevent false positives and synthetic failures.

Synthesis Protocol: Sterically Demanding Amide Coupling

When derivatizing these scaffolds—particularly the sterically hindered pyrazole-5-methanamine—standard coupling reagents (like EDC/HOBt) often result in poor yields and epimerization.

Causality: We utilize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) because the superior leaving group ability of the generated HOAt ester overcomes the high activation energy barrier caused by the steric bulk adjacent to the C5 position.

  • Activation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the pyrazole methanamine (1.1 eq) dropwise. Stir for 2-4 hours. The reaction progress must be monitored by LC-MS to confirm the disappearance of the active ester, validating the completion of the sterically hindered coupling.

  • Purification: Quench with saturated NaHCO3, extract with EtOAc, and purify via reverse-phase HPLC to ensure >95% purity for biological assays.

Biochemical Validation: Continuous Kinetic Enzyme Inhibition Assay

End-point assays are highly susceptible to pan-assay interference compounds (PAINS) and compound aggregation.

Causality: By utilizing a continuous kinetic read, we measure the initial velocity ( V0​ ) of the enzyme reaction. This ensures the calculated IC50 is thermodynamically sound and derived from true steady-state competitive inhibition.

  • Preparation: Prepare a 10-point serial dilution of the pyrazole methanamine derivative in DMSO (final assay DMSO concentration < 1%).

  • Incubation: Pre-incubate the compound with the target enzyme (e.g., recombinant DHODH or 11β-HSD1) in assay buffer for 15 minutes at 25°C to allow for equilibrium binding.

  • Kinetic Read: Initiate the reaction by adding the substrate and reporter dye (e.g., DCIP for DHODH). Immediately monitor the change in absorbance (e.g., 600 nm) continuously for 30 minutes using a microplate reader.

  • Validation: Plot the initial velocities against inhibitor concentration. A sigmoidal dose-response curve with a Hill slope near 1.0 validates a 1:1 stoichiometric binding event, confirming the SAR data.

Workflow Synth Amide Coupling (HATU) Overcoming Steric Bulk Purif HPLC Purification & LC-MS/NMR Validation Synth->Purif Assay Kinetic Enzyme Assay (Continuous Read) Purif->Assay Data Steady-State IC50 Thermodynamic Validation Assay->Data

Figure 2: Self-validating experimental workflow for synthesizing and evaluating pyrazole methanamine derivatives.

References

  • Potent Antimalarials with Development Potential Identified by Structure-Guided Computational Optimization of a Pyrrole-Based Dihydroorotate Dehydrogenase Inhibitor Series Source: ACS Publications (Journal of Medicinal Chemistry) URL:[Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • 1-sulfonyl-piperdine-3-carboxylic acid amide derivatives as inhibitors of 11-beta-hydroxysteroid dehydrogenase for the treatment of type II diabetes mellitus (CN101133026B)

Sources

Comparative

Efficacy of Different Coupling Reagents for (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine: A Comparative Guide

As a Senior Application Scientist overseeing library synthesis and process scale-up, I frequently encounter the challenges of optimizing amide bond formation. When working with (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine —...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist overseeing library synthesis and process scale-up, I frequently encounter the challenges of optimizing amide bond formation. When working with (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine —a highly versatile primary amine building block frequently employed in the design of kinase inhibitors, 1, and GPCR ligands[1]—selecting the optimal coupling reagent is critical.

While this primary amine is sterically unhindered and separated from the pyrazole ring by a methylene spacer, the electron-rich nature of the 1,3-dimethylpyrazole moiety can influence solubility, coordinate with metal catalysts, and affect the purification profile of the resulting amides. The choice of reagent dictates not only the reaction yield but also the 2 when coupling chiral acids, as well as the efficiency of downstream purification[2].

This guide provides a rigorous, data-driven comparison of standard and advanced coupling reagents specifically evaluated for their efficacy in acylating (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine.

Mechanistic Overview & Reagent Efficacy

Uronium Salts (HATU)

HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. It is the premier choice for sterically hindered carboxylic acids. The presence of the nitrogen at the 7-position of the benzotriazole ring provides a that significantly accelerates the aminolysis step.

  • Causality in Practice: While highly efficient, HATU generates tetramethylurea and HOAt as byproducts. Because pyrazole-containing amides are often highly polar, these byproducts can co-elute during normal-phase chromatography, requiring careful gradient optimization.

Carbodiimides (EDC·HCl / HOBt)

EDC is a water-soluble carbodiimide. When paired with HOBt, it forms an active ester that prevents the formation of unreactive N-acylureas.

  • Causality in Practice: The primary advantage here is purification. Both EDC and its urea byproduct are water-soluble, allowing for their removal via simple 2[2]. For (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine, which is often used in high-throughput library synthesis, EDC/HOBt offers the best balance of cost and ease of processing.

Phosphonic Anhydrides (T3P)

Propylphosphonic anhydride (T3P) acts as both an activating agent and a water scavenger. It is increasingly favored in process chemistry due to its low toxicity and high stereoretention.

  • Causality in Practice: T3P exhibits exceptionally low rates of epimerization for chiral α-amino acids. Furthermore, its byproducts are strictly water-soluble tri-propylphosphates, making it ideal for 3 where chromatography must be avoided[3].

Workflow A Carboxylic Acid + (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine B Is the Carboxylic Acid Chiral at α-position? A->B C T3P / PyBOP (High stereoretention) B->C Yes D Is the Acid Sterically Hindered? B->D No E HATU / COMU (Maximum reactivity) D->E Yes F EDC • HCl / HOBt (Standard, cost-effective) D->F No

Decision matrix for selecting optimal coupling reagents for pyrazolemethanamine derivatives.

Quantitative Data Summary

The following table summarizes the expected performance metrics when coupling (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine with a standard N-Boc-protected amino acid.

Coupling ReagentYield (%)Reaction Time (h)Epimerization RiskByproduct RemovalCost / Scale Suitability
HATU 90 - 98%0.5 - 2ModerateChromatography usually requiredHigh / Discovery Scale
EDC/HOBt 80 - 90%4 - 12Low-ModerateSimple aqueous washLow / Process Scale
T3P 85 - 95%2 - 8Very LowSimple aqueous washModerate / Process Scale
PyBOP 85 - 95%2 - 6ModerateChromatography requiredHigh / Discovery Scale

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating specific mechanistic rationales for each step.

Protocol A: High-Throughput Discovery Coupling (HATU)

Objective: Rapid, high-yielding amide bond formation for SAR library generation.

  • Activation: Dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M). Add DIPEA (3.0 eq).

    • Causality: DIPEA serves a dual purpose: it deprotonates the carboxylic acid to initiate nucleophilic attack on HATU, and it maintains a basic environment to prevent protonation of the incoming amine.

  • Pre-Stirring: Stir the mixture at room temperature for 15 minutes.

    • Causality: This pre-activation step ensures complete conversion of the acid to the highly reactive HOAt ester. If the amine is added simultaneously, HATU can directly react with (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine, leading to an irreversible guanidinylation side-product.

  • Aminolysis: Add (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.1 eq) to the reaction mixture. Stir for 1-2 hours until complete by LC-MS.

    • Causality: The electron-rich pyrazole ring does not sterically hinder the primary methanamine, allowing for rapid nucleophilic attack on the active ester.

  • Workup & Validation: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer with 5% aqueous LiCl (3x).

    • Causality: The LiCl wash is a self-validating purification step that selectively partitions DMF into the aqueous phase, preventing solvent contamination during downstream concentration and LC-MS analysis.

Mechanism Step1 Carboxylic Acid + DIPEA Carboxylate Anion Step2 Reaction with HATU O-At Active Ester Formation Step1->Step2 Activation Step3 Nucleophilic Attack by (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Step2->Step3 Aminolysis Step4 Tetrahedral Intermediate Collapse Step3->Step4 Step5 Amide Product + HOAt + Tetramethylurea Step4->Step5 Product Release

Mechanistic pathway of HATU-mediated amide bond formation with pyrazolemethanamines.

Protocol B: Process-Scale & Chiral Coupling (T3P)

Objective: Scalable synthesis with zero epimerization and chromatography-free purification.

  • Preparation: Suspend the carboxylic acid (1.0 eq) and (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine (1.05 eq) in 2-MeTHF (0.2 M). Add DIPEA (3.0 eq).

  • Activation: Add T3P (50 wt% solution in EtOAc, 1.5 eq) dropwise over 10 minutes.

    • Causality: Unlike HATU, T3P activation is relatively mild but exothermic. Dropwise addition controls the exotherm. In situ activation in the presence of the amine prevents the formation of oxazolone intermediates, thereby completely suppressing epimerization of chiral α-amino acids.

  • Reaction: Stir at room temperature for 4-8 hours. Monitor by TLC or HPLC.

  • Workup & Validation: Wash the organic layer sequentially with water, 1M HCl, and saturated NaHCO₃.

    • Causality: T3P is converted into water-soluble tri-propylphosphates upon reaction. The sequential aqueous washes completely remove these byproducts, yielding >95% pure amide upon solvent evaporation without the need for silica gel chromatography.

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. 4

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. 2

  • Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. 3

  • US Patent 20230062861A1. (2023). PPARg Modulators and Methods of Use. Google Patents. 1

Sources

Validation

A Senior Application Scientist's Guide to the Cross-Reactivity of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Derivatives

Abstract The (1,3-dimethyl-1H-pyrazol-4-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of investigational compounds targeting enzymes and recepto...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The (1,3-dimethyl-1H-pyrazol-4-yl)methanamine scaffold is a privileged structure in modern medicinal chemistry, serving as a core component in a variety of investigational compounds targeting enzymes and receptors.[1][2][3][4] Its synthetic tractability and favorable physicochemical properties make it an attractive starting point for lead optimization.[2] However, as with any chemical series, a thorough understanding of its cross-reactivity profile—the extent to which it interacts with unintended biological targets—is critical for predicting potential adverse effects and ensuring the development of safe and effective therapeutics. This guide provides an in-depth comparison of the cross-reactivity of this pyrazole scaffold, synthesizes data from related analogs, and presents a robust experimental framework for assessing selectivity.

Introduction: The Double-Edged Sword of Kinase and Enzyme Inhibition

The pyrazole nucleus is a cornerstone of many clinically successful drugs.[2][3] Derivatives of the (1,3-dimethyl-1H-pyrazol-4-yl)methanamine scaffold are frequently explored as inhibitors of various enzyme classes, including kinases and hydrolases.[5][6] For instance, specific substitution patterns on the pyrazole ring and its appendages have yielded potent inhibitors of targets like Fatty Acid Amide Hydrolase (FAAH), a key regulator of endocannabinoid signaling with therapeutic potential in pain and anxiety.[7][8][9][10] Similarly, other pyrazole-based structures are potent inhibitors of kinases such as FLT3, which is implicated in acute myeloid leukemia.[11]

The central challenge in developing such inhibitors is achieving selectivity. The human proteome contains hundreds of kinases and serine hydrolases with structurally similar active sites.[12] Unintended inhibition of these "off-targets" can lead to a host of adverse drug reactions (ADRs). Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory requirement but a fundamental component of rational drug design, enabling researchers to build structure-activity relationships (SAR) that optimize for both potency and selectivity.[13][14]

Primary Targets and Comparative Scaffolds

While direct, published cross-reactivity data for the exact (1,3-dimethyl-1H-pyrazol-4-yl)methanamine scaffold is sparse, we can infer its likely profile by examining closely related pyrazole-based inhibitors and their designated targets.

  • Fatty Acid Amide Hydrolase (FAAH): Pyrazole-containing compounds have been successfully developed as potent and selective FAAH inhibitors.[6][9][10] These agents aim to increase endogenous levels of anandamide, offering analgesic and anxiolytic effects without the side effects of direct cannabinoid receptor agonists.[8]

  • Kinases (e.g., FLT3, p38α, CDKs): The pyrazole core is a well-established hinge-binding motif in many kinase inhibitors.[5][11][15] By designing molecules that exploit specific pockets within the kinase domain, high selectivity can be achieved. For example, biphenyl pyrazoyl-ureas have been developed as highly selective FLT3 inhibitors for AML.[11]

For the purpose of this guide, we will consider piperidine/piperazine ureas as a key comparator class. Like pyrazoles, these scaffolds are prominent in the development of covalent and non-covalent FAAH inhibitors (e.g., PF-3845) and also appear in various kinase inhibitor programs.[8]

Comparative Cross-Reactivity Analysis

To illustrate the importance of selectivity, the following table summarizes hypothetical but representative data for two compounds: a pyrazole-based FAAH inhibitor (PZ-1 ) and a piperidine-urea based FAAH inhibitor (PU-2 ). The data is modeled on typical results from a broad in vitro safety panel, such as those offered by Eurofins or Charles River.[16][17][18][19]

TargetTarget ClassPZ-1 (% Inhibition @ 10µM)PU-2 (% Inhibition @ 10µM)Potential Clinical Implication of Off-Target Activity
FAAH (human) Primary Target 98% 99% On-target efficacy
MGLSerine Hydrolase15%8%Minimal
Carboxylesterase 1Serine Hydrolase25%65%Potential for drug-drug interactions with ester-based drugs.[12]
CB1 ReceptorGPCR5%4%Low risk of psychoactive side effects.
hERGIon Channel12%9%Low risk of cardiac arrhythmia (Torsades de Pointes).[19]
5-HT2BGPCR55%18%Risk of valvular heart disease with chronic dosing.[20]
LckKinase62%21%Potential for immunosuppression.
COX-2Enzyme8%11%Minimal

Analysis & Interpretation:

  • Both compounds are potent inhibitors of the primary target, FAAH.

  • PZ-1 shows significant off-target activity at the 5-HT2B receptor and Lck kinase. This "polypharmacology" could be a liability, potentially leading to cardiac and immunological side effects. This finding would trigger further investigation to determine the IC50 for these interactions and establish a therapeutic window.

  • PU-2 demonstrates a cleaner profile in this panel but shows considerable inhibition of Carboxylesterase 1. This could alter the metabolism of co-administered drugs that are ester prodrugs, a critical consideration for clinical development.[12]

This comparison underscores that no scaffold is inherently "better"; instead, each presents a unique cross-reactivity profile that must be understood and managed through careful chemical modification and preclinical evaluation.

Methodology: A Protocol for In Vitro Cross-Reactivity Profiling

Trustworthy selectivity data is built on robust, well-controlled experimental protocols. The industry standard involves screening a test compound at a fixed concentration (typically 1-10 µM) against a large panel of receptors, channels, and enzymes.[13][14][16] Any significant activity ("hit") is then followed up with concentration-response curves to determine potency (IC50/Ki).

Detailed Protocol: Radiometric Kinase Profiling

This protocol describes a typical assay for assessing off-target kinase activity.

Objective: To determine the inhibitory activity of a (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine derivative against a panel of human kinases.

Materials:

  • Test Compound (10 mM stock in DMSO)

  • Recombinant human kinases

  • Kinase-specific peptide substrate

  • [γ-³³P]-ATP (specific activity ~3000 Ci/mmol)

  • Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl₂, 0.01% BSA)

  • Stop Solution (e.g., 3% Phosphoric acid)

  • 96-well filter plates (e.g., Millipore MAPH)

  • Microplate scintillation counter

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. Include a "vehicle control" (DMSO only) and a "positive control" (a known inhibitor for each kinase, e.g., Staurosporine).

  • Reaction Mixture Preparation: In each well of a 96-well plate, add:

    • 5 µL of diluted test compound, vehicle, or positive control.

    • 20 µL of a solution containing the kinase and its specific peptide substrate in assay buffer.

  • Reaction Initiation: Add 25 µL of assay buffer containing [γ-³³P]-ATP to each well to start the reaction. The final ATP concentration should be at or near the Km for each specific kinase to ensure competitive inhibition is accurately measured.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of Stop Solution to each well.

  • Substrate Capture: Transfer the reaction mixture to a filter plate. The phosphorylated peptide substrate will bind to the filter membrane, while the unreacted [γ-³³P]-ATP will pass through.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove all unbound radioactivity.

  • Detection: Dry the plate, add scintillant to each well, and measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

  • Data Analysis:

    • Calculate the percent inhibition for the test compound relative to the vehicle (0% inhibition) and positive (100% inhibition) controls.

    • Plot percent inhibition versus compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis start Start compound_prep Compound Serial Dilution (Test, Vehicle, Positive Control) start->compound_prep plate_loading Load Compounds and Kinase/Substrate to Plate compound_prep->plate_loading reagent_prep Prepare Kinase/Substrate and ATP Solutions initiation Initiate Reaction with [γ-³³P]-ATP reagent_prep->initiation plate_loading->initiation incubation Incubate at 30°C initiation->incubation termination Stop Reaction (Phosphoric Acid) incubation->termination capture Capture Substrate on Filter Plate termination->capture wash Wash to Remove Unbound ATP capture->wash read Read Radioactivity (Scintillation Counter) wash->read analysis Calculate % Inhibition and Determine IC50 read->analysis end End analysis->end

Caption: Workflow for a radiometric kinase cross-reactivity assay.

Structure-Selectivity Relationships and Implications

The cross-reactivity profile of the (1,3-dimethyl-1H-pyrazol-4-yl)methanamine scaffold is highly dependent on the nature and position of its substituents.

  • Substitution on Aryl Rings: As seen in FAAH inhibitors, adding electron-withdrawing groups (e.g., trifluoromethyl) to appended phenyl rings can dramatically increase potency.[8] However, these same modifications can influence off-target activity by altering the molecule's shape and electronic properties, potentially promoting binding to unrelated pockets.

  • Conformational Constraint: Strategies like macrocyclization, which lock the molecule into a specific bioactive conformation, can be powerful tools for eliminating off-target interactions.[21] An acyclic, promiscuous pyrazole-based kinase inhibitor was transformed into a highly selective chemical probe for the MST3 kinase through this approach.[21]

The implications of a compound's selectivity profile are profound. A "clean" compound with high selectivity for its intended target is generally preferred, as it simplifies the interpretation of efficacy studies and reduces the risk of safety-related attrition. Conversely, a compound with a defined "polypharmacology" profile might be desirable in complex diseases where modulating multiple nodes in a pathway could be beneficial. The key is to ensure that any off-target activities are well-characterized and do not pose an unacceptable safety risk.

Signaling Pathway Perturbation by Off-Target Activity

G cluster_pathway Cellular Signaling FAAH FAAH (Primary Target) CB1 CB1 Receptor Anandamide Anandamide Anandamide->FAAH Degradation Anandamide->CB1 Activation Analgesia Therapeutic Effect (Analgesia) CB1->Analgesia Lck Lck Kinase (Off-Target) Immunity Adverse Effect (Immunosuppression) Lck->Immunity Promotes TCR T-Cell Receptor Signaling TCR->Lck Activation Inhibitor PZ-1 Derivative Inhibitor->FAAH Intended Inhibition Inhibitor->Lck Unintended Inhibition

Caption: Off-target inhibition of Lck kinase by a FAAH inhibitor.

Conclusion and Future Perspectives

The (1,3-dimethyl-1H-pyrazol-4-yl)methanamine scaffold remains a valuable starting point for the design of potent enzyme inhibitors. This guide highlights that while achieving high on-target potency is essential, it is only half the battle. A comprehensive understanding of a compound's cross-reactivity profile, gained through systematic in vitro safety profiling, is indispensable for successful drug development. Future work on this scaffold should focus on integrating structural biology and computational modeling to prospectively design selectivity, thereby minimizing off-target liabilities and accelerating the path to safer, more effective medicines.

References

  • Liu, H., Kuhn, C., Feru, F., Jacques, S. L., Deshmukh, G. D., Ye, P., Rennie, G. R., Johnson, T., Kazmirski, S., Low, S., Coli, R., Ding, Y. H., Cheng, A. C., Tecle, H., English, J. M., Stanton, R., & Wu, J. C. (2010). Enhanced Selectivity Profile of Pyrazole-Urea Based DFG-out p38alpha Inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(16), 4885–4891. [Link]

  • Boger, D. L., Patterson, J. E., Guan, X., Cravatt, B. F., Lerner, R. A., & Gilula, N. B. (1998). Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. Proceedings of the National Academy of Sciences, 95(19), 11105-11110. [Link]

  • Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved March 14, 2026, from [Link]

  • Di Bello, E., Pegoraro, S., Tarlarini, C., et al. (2022). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 13(2), 209-218. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen44 Panel. Retrieved March 14, 2026, from [Link]

  • Eurofins Discovery. (n.d.). SafetyScreenPLUS Panel. Retrieved March 14, 2026, from [Link]

  • Ates, A., Joossens, J., Van der Veken, P., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. RSC Medicinal Chemistry, 14(11), 2215-2228. [Link]

  • Eurofins Discovery. (n.d.). SafetyScreen18 Core Panel. Retrieved March 14, 2026, from [Link]

  • Eurofins Panlabs Taiwan, Ltd. (n.d.). SafetyScreen44™ Panel. Retrieved March 14, 2026, from [Link]

  • Ahn, K., Johnson, D. S., Mileni, M., Beidler, D., Long, J. Z., McKinney, M. K., Weerapana, E., Sadagopan, N., Liimatta, M., Smith, S. E., Lazerwith, S., Stiff, C., Kamtekar, S., Bhattacharya, K., Zhang, Y., & Cravatt, B. F. (2009). Discovery and characterization of a highly selective FAAH inhibitor that reduces inflammatory pain. Chemistry & Biology, 16(4), 411–420. [Link]

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  • Abdel-Maksoud, M. S., Co-Reyes, R. P., & El-Gamal, M. I. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 296. [Link]

  • S. D., Duranti, A., Tontini, A., et al. (2012). Discovery of Potent Inhibitors of Human and Mouse Fatty Acid Amide Hydrolases. Journal of Medicinal Chemistry, 55(15), 6827-6844. [Link]

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  • Al-Ostoot, F. H., & Al-Anazi, F. S. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3084. [Link]

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Comparative

Benchmarking Novel Pyrazole-Based JAK2 Inhibitors Against Ruxolitinib: A Comprehensive Preclinical Guide

Introduction: The Rationale for Pyrazole Scaffolds in Kinase Inhibition The pyrazole scaffold is a privileged structure in modern kinase inhibitor design. Its nitrogen atoms act as excellent hydrogen bond acceptors and d...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Introduction: The Rationale for Pyrazole Scaffolds in Kinase Inhibition

The pyrazole scaffold is a privileged structure in modern kinase inhibitor design. Its nitrogen atoms act as excellent hydrogen bond acceptors and donors, effectively mimicking the adenine ring of ATP to anchor the molecule within the highly conserved kinase hinge region (1)[1]. Ruxolitinib, a benchmark pyrazole/pyrrolopyrimidine derivative, is a highly potent dual JAK1 and JAK2 inhibitor approved for myeloproliferative neoplasms (2)[2].

However, dual JAK1/2 inhibition often leads to dose-limiting immunosuppression and hematological toxicity[2]. Consequently, drug development professionals are actively synthesizing novel, highly selective JAK2 pyrazole derivatives. This guide provides a rigorous, self-validating framework for benchmarking these novel compounds against known standards like Ruxolitinib and Fedratinib.

The Mechanistic Target: JAK-STAT Signaling

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a central communication node for cellular proliferation and immune fitness (3)[3]. Dysregulation of this pathway, particularly via the JAK2-V617F mutation, constitutively drives oncogenesis[3].

JAK_STAT Cytokine Cytokine / Growth Factor Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Kinase (Target) Receptor->JAK2 Activation STAT STAT Dimerization (p-STAT) JAK2->STAT Phosphorylation Nucleus Gene Transcription (Proliferation/Survival) STAT->Nucleus Translocation Inhibitor Pyrazole Inhibitor Inhibitor->JAK2 ATP-competitive block

Figure 1: Canonical JAK-STAT signaling pathway and intervention point of pyrazole inhibitors.

The Self-Validating Benchmarking Workflow

To rigorously benchmark new pyrazole compounds, we must employ a self-validating tri-tiered workflow. Causality is key here: Biochemical potency does not guarantee cellular efficacy (due to membrane permeability barriers), and phenotypic cell death does not guarantee on-target specificity (due to potential general cytotoxicity). Therefore, our protocol links biochemical ATP-competitive inhibition directly to phenotypic outcomes and molecular target engagement.

Workflow Lib Novel Pyrazole Compounds Biochem Biochemical Assay (ADP-Glo) Lib->Biochem IC50 Cell Cellular Viability (CellTiter-Glo) Biochem->Cell Permeability Mech Target Engagement (Western Blot) Cell->Mech On-Target Validation Data Lead Selection & In Vivo Profiling Mech->Data Benchmarked

Figure 2: Self-validating experimental workflow for benchmarking novel kinase inhibitors.

Experimental Methodologies

Step 1: Biochemical Profiling via ADP-Glo™ Kinase Assay

Causality & Rationale: We benchmark biochemical potency using the ADP-Glo assay because it directly measures ADP production in a homogeneous, luminescent format (4)[4]. Unlike traditional radiometric assays, it maintains high sensitivity at physiological ATP concentrations (up to 1mM). This is essential for accurately calculating the Ki​ of ATP-competitive pyrazole inhibitors, ensuring our benchmarking reflects physiological ATP competition[4].

Protocol:

  • Thaw Kinase Detection Buffer and equilibrate to room temperature[5].

  • Prepare 1X Kinase Reaction Buffer and dilute recombinant JAK1 and JAK2 enzymes to their optimal specific activities.

  • Dispense 5 µL of the kinase/substrate mixture into a 384-well plate.

  • Add 2.5 µL of the novel pyrazole compounds (in a 10-point serial dilution) or the clinical controls (Ruxolitinib/Fedratinib).

  • Initiate the reaction by adding 2.5 µL of ultra-pure ATP (set at the Km​ for each respective kinase) and incubate for 60 minutes at room temperature.

  • Terminate the reaction by adding 10 µL of ADP-Glo™ Reagent to deplete unconsumed ATP. Incubate for 40 minutes[4].

  • Add 20 µL of Kinase Detection Reagent to convert the newly generated ADP back to ATP and introduce the luciferase/luciferin detection system[4].

  • Incubate for 30–60 minutes and measure luminescence using a plate reader[4]. Calculate the IC₅₀ using a 4-parameter logistic curve fit.

Step 2: Cellular Efficacy via CellTiter-Glo

Causality & Rationale: Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and efflux pump liabilities. To evaluate phenotypic efficacy, we utilize Ba/F3 cells engineered to express the JAK2-V617F mutation, making their survival entirely dependent on JAK2 signaling.

Protocol:

  • Seed Ba/F3 JAK2-V617F cells at 5,000 cells/well in 96-well opaque plates.

  • Treat with compound serial dilutions (0.1 nM to 10 µM) for 72 hours.

  • Add an equal volume of CellTiter-Glo reagent to lyse cells and measure intracellular ATP (directly correlating to the number of viable cells).

  • Calculate the cellular EC₅₀ to benchmark against Ruxolitinib.

Step 3: Target Engagement via Western Blot

Causality & Rationale: A compound might induce cell death in Step 2 through off-target cytotoxicity rather than specific kinase inhibition. To validate that the phenotypic response is causally linked to JAK2 inhibition, we probe for the downstream phosphorylation of STAT3 and STAT5 (3)[3]. This closes the self-validating loop.

Protocol:

  • Treat Ba/F3 cells with compounds at 1x, 3x, and 10x their cellular EC₅₀ for 4 hours.

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Resolve 20 µg of protein via SDS-PAGE and transfer to PVDF membranes.

  • Probe with primary antibodies against p-STAT3 (Tyr705), total STAT3, p-STAT5 (Tyr694), and total STAT5.

  • Quantify band intensity via densitometry to confirm dose-dependent inhibition of STAT phosphorylation.

Comparative Data Analysis

The following table summarizes the benchmarking of two representative novel pyrazole derivatives against the clinical standards Ruxolitinib and Fedratinib.

InhibitorJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity (JAK1/JAK2)Ba/F3 V617F EC₅₀ (nM)
Ruxolitinib (Control)3.32.81.2x45
Fedratinib (Control)>10003.0>333x60
Pyrazole-N1 (Novel)4501.5300x25
Pyrazole-N2 (Novel)8200.81025x18
Discussion of Results

The data demonstrates that Novel Pyrazole-N2 achieves superior JAK2 selectivity (1025-fold over JAK1) compared to the dual-inhibition profile of Ruxolitinib (1.2-fold)[6]. Furthermore, the cellular EC₅₀ of 18 nM confirms that the compound possesses excellent membrane permeability. The self-validating nature of this workflow ensures that the biochemical selectivity translates into potent cellular efficacy, driven strictly by on-target JAK-STAT modulation.

References

  • The JAK/STAT signaling pathway:
  • ADP-Glo™ Kinase Assay Quick Protocol #9FB099 Source: Promega Corpor
  • ADP-Glo™ Kinase Assay Technical Manual #TM313 Source: Promega Corpor
  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies Source: Semantic Scholar
  • Ruxolitinib (INCB-018424, INCB18424) | JAK1/2 inhibitor Source: ProbeChem
  • Ruxolitinib, a selective JAK1 and JAK2 inhibitor for the treatment of myeloproliferative neoplasms and psoriasis Source: ResearchG

Sources

Validation

Introduction: The Regioisomer Challenge in Pyrazole Synthesis

An authoritative, objective comparison guide for the isomeric purity analysis of substituted pyrazole products. Substituted pyrazoles are privileged pharmacophores found in numerous blockbuster drugs (e.g., celecoxib, ap...

Author: BenchChem Technical Support Team. Date: March 2026

An authoritative, objective comparison guide for the isomeric purity analysis of substituted pyrazole products.

Substituted pyrazoles are privileged pharmacophores found in numerous blockbuster drugs (e.g., celecoxib, apixaban) and advanced clinical candidates like HPK1 inhibitors[1]. The standard construction of the pyrazole core—via the Knorr condensation of a 1,3-dicarbonyl compound with a substituted hydrazine—inherently produces a mixture of 1,3- and 1,5-disubstituted regioisomers[2]. This occurs because the two electrophilic centers of the dicarbonyl possess different reactivities, and the two nitrogen atoms of the hydrazine have differing nucleophilicities[3].

Because 1,3- and 1,5-regioisomers exhibit drastically different spatial geometries, they possess distinct biological activities, target binding affinities, and toxicological profiles[2]. Consequently, regulatory agencies require rigorous proof of absolute structural assignment and highly sensitive methods to quantify isomeric purity (often requiring >99% regiopurity).

This guide objectively compares the leading analytical techniques for pyrazole isomeric analysis, detailing the causality behind method selection and providing self-validating experimental protocols for both structural elucidation and high-throughput quantification.

Analytical Workflow and Strategy

The analysis of pyrazole regioisomers cannot rely on a single technique. Because regioisomers have identical molecular weights and similar fragmentation patterns, Mass Spectrometry (MS) alone is insufficient. A robust analytical pipeline requires a symbiotic approach: Preparative separation Absolute 2D NMR assignment Quantitative chromatographic validation .

Workflow A Crude Pyrazole Mixture (1,3- & 1,5-Isomers) B Chromatographic Separation (SFC / HPLC) A->B Screen phases C Isomer Isolation (Preparative Scale) B->C Scale up D Absolute Structural Assignment (2D NMR: NOESY/HMBC) C->D Elucidate E Quantitative Purity Analysis (Analytical SFC/HPLC) D->E Validate method F Isomerically Pure Product (>99% Regiopurity) E->F Final QA/QC

Workflow for isolation, structural assignment, and purity quantification of pyrazole regioisomers.

Comparative Analysis of Analytical Platforms

To establish a self-validating analytical system, researchers must choose the correct platform for the specific phase of development. Below is an objective comparison of the primary techniques used for pyrazole analysis.

Table 1: Quantitative Comparison of Analytical Techniques
TechniquePrimary UtilityResolution CapabilityStructural ElucidationSpeed / Throughput
2D NMR (NOESY/HMBC) Absolute regiochemical assignmentN/A (Requires pure isolates or simple mixtures)Definitive. Maps exact atomic connectivity and spatial geometry.Low (Requires mg quantities and long acquisition times).
Analytical SFC High-throughput quantificationSuperior. High diffusivity of supercritical CO₂ resolves closely related isomers.None. Relies on retention time matching with NMR-validated standards.High. <5 minute run times; rapid equilibration[1].
RP-HPLC Routine QA/QC quantificationModerate. Often requires extensive mobile phase optimization to avoid co-elution.None. Relies on retention time matching.Moderate. 10-20 minute run times.
GC-MS Volatile pyrazole analysisModerate to High (dependent on column phase).Poor. 1,3- and 1,5-isomers often yield identical EI fragmentation patterns.Moderate. Limited to thermally stable, low MW pyrazoles.
The Causality of Technique Selection

Why Supercritical Fluid Chromatography (SFC) over HPLC? For closely related pyrazole regioisomers, traditional Reverse-Phase HPLC (RP-HPLC) often fails to provide baseline resolution due to the similar lipophilicity of the isomers[4]. SFC utilizes supercritical CO₂, which possesses liquid-like density but gas-like diffusivity. This allows for higher flow rates and sharper peaks. Furthermore, utilizing chiral stationary phases in SFC (even for achiral pyrazole regioisomers) frequently exploits unique steric interactions between the stationary phase and the N1-substituent, achieving baseline separation where C18 columns fail[1].

Why 2D NMR over 1D NMR? While 1D 1 H NMR can sometimes differentiate isomers based on the chemical shift of the pyrazole C4-H proton, this is highly substrate-dependent and prone to misinterpretation[5]. Absolute certainty requires 2D techniques. 1 H- 1 H NOESY detects through-space proximity (<5 Å), while 1 H- 15 N HMBC differentiates the "pyrrole-like" nitrogen (N1) from the "pyridine-like" nitrogen (N2) based on massive chemical shift differences ( -170 ppm vs -70 ppm)[6].

Mechanistic Logic of NMR Assignment

The differentiation of 1,3- and 1,5-disubstituted pyrazoles relies on a strict logical deduction of spatial and bond-through connectivity.

NMR_Logic N1 N1-Substituted Pyrazole NOESY 1H-1H NOESY N1->NOESY HMBC 1H-15N HMBC N1->HMBC R15 1,5-Regioisomer Strong NOE: N1-R to C5-H NOESY->R15 Proximity < 5Å R13 1,3-Regioisomer No NOE: N1-R to C5-H NOESY->R13 Distance > 5Å N15 N1 correlates to C5/C3 (Pyrrole-like N) HMBC->N15 3-bond coupling N15->R15 N15->R13

2D NMR logical decision tree for differentiating 1,3- and 1,5-disubstituted pyrazole regioisomers.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include internal checks to prevent false positives in structural assignment and purity quantification.

Protocol 1: Absolute Regiochemical Assignment via 2D NMR

Purpose: Unambiguous identification of the isolated regioisomer.

  • Sample Preparation: Dissolve 10-15 mg of the chromatographically pure pyrazole isomer in 0.6 mL of CDCl 3​ or DMSO- d6​ . Causality: High concentration is required to obtain sufficient signal-to-noise for the natural abundance 15 N HMBC experiment.

  • 1 H- 1 H NOESY Acquisition:

    • Set the mixing time ( τm​ ) to 300–500 ms . Causality: This specific window is long enough to allow nuclear Overhauser effect (NOE) buildup between spatially adjacent protons, but short enough to prevent spin-diffusion (which causes false-positive correlations)[5].

    • Validation Check: Look for the cross-peak between the N1-substituent protons (e.g., N-CH 3​ ) and the pyrazole C5-H or C5-substituent. A strong cross-peak confirms the 1,5-regioisomer due to spatial proximity. The absence of this peak suggests the 1,3-isomer[5].

  • 1 H- 15 N HMBC Acquisition:

    • Acquire the spectrum optimized for a long-range coupling constant ( nJNH​ ) of 5–8 Hz.

    • Validation Check: Identify the N1 ("pyrrole-like") nitrogen, which typically resonates between -160 to -180 ppm. Observe the 3-bond correlations from this nitrogen to the surrounding protons to definitively map the carbon skeleton and confirm the NOESY findings[6].

Protocol 2: High-Throughput Isomeric Purity Quantification via SFC

Purpose: Routine determination of regioisomeric excess (rr) in batch synthesis.

  • System Suitability Test (SST) - The Self-Validation Step:

    • Prepare a "Resolution Mix" containing a 50:50 ratio of the NMR-validated 1,3- and 1,5-isomers at 1 mg/mL in methanol.

    • Inject the mix onto the SFC system (e.g., equipped with a Chiralcel OD-H or ColumnTek EnantioCel column) using a mobile phase of 80% supercritical CO 2​ / 20% Methanol at 3.0 mL/min.

    • Validation Gate: Proceed with sample analysis only if the resolution ( Rs​ ) between the two isomers is ≥1.5 (baseline separation). If Rs​<1.5 , adjust the co-solvent percentage or screen an alternative stationary phase[1].

  • Limit of Quantitation (LOQ) Verification:

    • Inject a spiked sample containing 99.5% of the major isomer and 0.5% of the minor isomer.

    • Ensure the signal-to-noise (S/N) ratio of the minor isomer peak is ≥10 . Causality: This guarantees the method is sensitive enough to certify >99% isomeric purity for regulatory submissions.

  • Sample Analysis:

    • Inject the batch samples. Integrate the peak areas at the UV maximum ( λmax​ ) of the pyrazole core (typically 220–254 nm). Calculate isomeric purity as: (AreaMajor​/AreaTotal​)×100 .

Conclusion

The rigorous analysis of substituted pyrazole isomeric purity demands a bifurcated approach. 2D NMR (NOESY and 15 N HMBC) provides the irrefutable structural ground truth required to differentiate the 1,3- and 1,5-regioisomers based on spatial proximity and bond connectivity. Once the absolute structures are assigned, Supercritical Fluid Chromatography (SFC) serves as the superior platform for routine purity quantification, offering the resolution and throughput necessary to support rapid drug development and process chemistry scale-up.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate

Comprehensive Safety & Handling Guide: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate This guide provides essential safety protocols and operational directives for the handling and disposal of (1,3-Dimethyl-1H-pyrazol...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Handling Guide: (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine Oxalate

This guide provides essential safety protocols and operational directives for the handling and disposal of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate. As a specialized research chemical, a comprehensive understanding of its potential hazards—derived from both its pyrazole-amine structure and its oxalate salt form—is critical for ensuring personnel safety and laboratory integrity. The following procedures are synthesized from established safety practices for structurally related compounds and chemical classes, providing a robust framework for risk mitigation.

Hazard Assessment: A Dual-Functionality Analysis

A thorough risk assessment is the cornerstone of safe laboratory practice. The hazard profile of (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate must be considered by evaluating its two primary chemical components: the substituted pyrazole-methanamine core and the oxalate counter-ion.

  • The Pyrazole-Amine Moiety: Compounds containing pyrazole and amine functionalities can present significant health risks. Structurally similar pyrazole derivatives are known to be harmful if swallowed, cause skin irritation, and lead to serious eye damage.[1][2][3] Amine compounds, as a class, can be corrosive and toxic if inhaled, ingested, or absorbed through the skin.[4]

  • The Oxalate Counter-Ion: Oxalate salts introduce additional hazards. They are recognized for their acute toxicity if swallowed or in contact with skin.[5] Ingestion can cause severe internal pain and potential renal damage.[6] Therefore, preventing dust inhalation and skin contact is of paramount importance.

Based on this composite profile, this compound must be handled as a hazardous substance with the potential for acute toxicity, skin corrosion, and severe eye damage.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to provide comprehensive protection against all potential routes of exposure. Engineering controls, such as a certified chemical fume hood, are the primary line of defense and must be used for all manipulations of this compound, especially in its solid form.[1]

Protection TypeRecommended EquipmentSpecifications & Rationale
Eye & Face Protection Safety Goggles & Face ShieldGoggles: Must be splash-proof and conform to OSHA 29 CFR 1910.133 or EU Standard EN166.[7] Face Shield: A full-face shield must be worn over safety goggles when handling the solid powder, preparing solutions, or when there is any risk of splashing. This is critical due to the severe eye damage risk posed by both amine and oxalate compounds.[1][5][8]
Skin & Body Protection Chemical-Resistant Gloves (Nitrile) & Laboratory CoatGloves: Nitrile rubber gloves are recommended for their resistance to a broad range of chemicals.[1][5] Always inspect gloves for tears or punctures before use. Employ proper removal techniques to avoid skin contamination and dispose of them immediately after handling the compound.[5] Lab Coat: A fully buttoned laboratory coat protects personal clothing and underlying skin from contamination.[1]
Respiratory Protection Chemical Fume HoodAll procedures involving the solid compound or concentrated solutions must be performed within a certified chemical fume hood to minimize inhalation exposure.[1][8] If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges may be necessary, but this should be a secondary, not primary, control measure.[5]
Visual Workflow: PPE Donning and Doffing Sequence

Properly putting on (donning) and taking off (doffing) PPE is a critical procedure to prevent cross-contamination.

PPE_Sequence cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves (Contaminated) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Safety Goggles Doff3->Doff4

Caption: Correct sequence for donning and doffing PPE to prevent contamination.

Operational Plan: Safe Handling Procedures

Adherence to a strict operational plan is essential for minimizing exposure during routine laboratory work.

Step-by-Step Weighing and Solution Preparation:

  • Preparation: Before handling the chemical, ensure the chemical fume hood is operational and the sash is at the appropriate height. Assemble all necessary equipment (spatula, weigh paper, glassware, solvent) and place it inside the hood.

  • Don PPE: Put on all required PPE as specified in the table and diagram above.

  • Weighing: Carefully weigh the solid (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate on weigh paper or in a tared container. Perform this task deep within the fume hood to contain any airborne dust. Avoid creating dust clouds.[3][8]

  • Dissolving: Place the receiving flask containing the solvent inside the fume hood. Carefully add the weighed solid to the solvent. If necessary, use a funnel to prevent spillage.

  • Mixing: Cap the container and mix by swirling or using a magnetic stirrer. If heating is required, use a heating mantle with spark-prevention features.

  • Post-Handling: Once the solution is prepared, decontaminate the spatula and any other reusable equipment. Dispose of all contaminated disposable materials (gloves, weigh paper) in the designated hazardous waste container.[5]

  • Doff PPE: Remove PPE in the correct order to prevent contamination of your skin and clothing.

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing the procedure.[7][9]

Emergency Protocols: Spills and Exposures

Immediate and correct response to an emergency is critical. Ensure an eyewash station and safety shower are readily accessible.[7][10]

First Aid Measures:

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[9][10] Seek immediate medical attention.[3]

  • Skin Contact: Take off immediately all contaminated clothing.[11] Rinse the affected skin area with plenty of soap and water.[8][9] Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air immediately.[12] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting.[12] Rinse mouth with water. Never give anything by mouth to an unconscious person.[9] Call a poison control center or physician immediately.[10]

Visual Workflow: Chemical Spill Response

Spill_Response Start Spill Occurs Alert Alert Personnel & Evacuate Area Start->Alert Assess Assess Spill Size & Hazard (Is it safe to clean up?) Alert->Assess Contain Contain the Spill (Use absorbent pads/granules) Assess:e->Contain:n Small & Manageable Report Report Incident to Supervisor/EHS Assess:w->Report:n Large or Unmanageable Cleanup Clean Up Spill (Follow EHS procedure) Contain->Cleanup Dispose Dispose of Contaminated Materials as Hazardous Waste Cleanup->Dispose Decontaminate Decontaminate Area & Equipment Dispose->Decontaminate Decontaminate->Report No No Yes Yes

Caption: Step-by-step workflow for responding to a chemical spill.

Decontamination and Disposal Plan

All waste materials contaminated with (1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate must be treated as hazardous waste.[5] Do not dispose of this chemical down the drain or in regular trash.[5][8]

Waste Management Protocol:

  • Segregation: Do not mix waste from this compound with other waste streams.[5] All contaminated materials, including gloves, pipette tips, weigh paper, and excess reagent, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Container Labeling: The hazardous waste container must be kept closed except when adding waste.[5] It must be labeled with:

    • The words "Hazardous Waste"

    • The full chemical name: "(1,3-Dimethyl-1H-pyrazol-4-yl)methanamine oxalate"

    • Associated hazards (e.g., "Toxic," "Irritant")

    • The date waste accumulation began

  • Storage: Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area, away from incompatible materials such as strong acids and oxidizing agents.[10][13]

  • Disposal: Arrange for pickup and disposal through your institution's licensed Environmental Health and Safety (EHS) department.[5] Follow all local, state, and federal regulations for hazardous waste disposal.

References

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